molecular formula C7H7N3S B8721691 2-Methylthiazolo[5,4-b]pyridin-6-amine

2-Methylthiazolo[5,4-b]pyridin-6-amine

Cat. No.: B8721691
M. Wt: 165.22 g/mol
InChI Key: ZWVNGEFNOFLAGN-UHFFFAOYSA-N
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Description

2-Methylthiazolo[5,4-b]pyridin-6-amine is a useful research compound. Its molecular formula is C7H7N3S and its molecular weight is 165.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylthiazolo[5,4-b]pyridin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylthiazolo[5,4-b]pyridin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

2-methyl-[1,3]thiazolo[5,4-b]pyridin-6-amine

InChI

InChI=1S/C7H7N3S/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,8H2,1H3

InChI Key

ZWVNGEFNOFLAGN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)N=CC(=C2)N

Origin of Product

United States
Foundational & Exploratory

The Pharmacological Horizon of 2-Methylthiazolo[5,4-b]pyridin-6-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From MALT1 Inhibition to Kinase Modulation: A Technical Guide

Executive Summary & Structural Rationale

The 2-methylthiazolo[5,4-b]pyridin-6-amine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its widely utilized isomer, the [5,4-c] variant (an intermediate for Edoxaban).[1][2] While the [5,4-c] system is known for Factor Xa inhibition, the [5,4-b] fused system described here has emerged as a critical template for targeting intracellular signaling pathways, specifically MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) and receptor tyrosine kinases (c-KIT, PI3K).[1][2]

Structural Bioisosterism

The thiazolo[5,4-b]pyridine core serves as a bioisostere for the purine ring system, allowing it to mimic ATP.[1][2]

  • C2-Methyl Group: Provides metabolic stability and lipophilicity, often acting as an anchor in hydrophobic pockets of the target protein.[1]

  • C6-Amine: Acts as the primary "warhead" handle.[1] In most high-potency derivatives, this amine is not free but acylated or coupled to form urea/amide linkages, establishing critical hydrogen bonds with the hinge region of kinases or the caspase-like domain of MALT1.[1]

Therapeutic Applications: The MALT1 & Kinase Nexus[1][2]

A. MALT1 Inhibition (Autoimmune & Lymphoma)

The most precise therapeutic application of 2-methylthiazolo[5,4-b]pyridin-6-amine derivatives lies in the inhibition of MALT1 paracaspase activity.[1] MALT1 is a key component of the CBM complex (CARMA1-BCL10-MALT1), which drives NF-κB activation in lymphocytes.[1]

  • Mechanism: Derivatives of this scaffold bind to the allosteric or proteolytic site of MALT1, preventing the cleavage of substrates like BCL10 and A20.[1][2]

  • Clinical Relevance: This inhibition blocks the canonical NF-κB pathway, offering therapeutic potential for ABC-DLBCL (Activated B-Cell Diffuse Large B-Cell Lymphoma) and autoimmune disorders where B-cell activation is dysregulated.[1]

B. Kinase Inhibition (Oncology)

Broader SAR studies have utilized this scaffold to target:

  • c-KIT (CD117): Derivatives show potency against GIST (Gastrointestinal Stromal Tumors), particularly in Imatinib-resistant mutants (e.g., V560G/D816V).[1][2]

  • PI3K/mTOR: The nitrogen at position 4 (pyridine N) acts as a hinge binder, mimicking the N1 of adenine in the ATP binding pocket.[1][2]

Mechanism of Action: Signaling Pathways[1][2]

The following diagram illustrates the dual potential of this scaffold in blocking NF-κB (via MALT1) and Cell Proliferation (via c-KIT/PI3K).[1][2]

MALT1_Kinase_Pathways Receptor_TCR_BCR TCR / BCR (Receptor) CBM_Complex CBM Complex (CARMA1-BCL10-MALT1) Receptor_TCR_BCR->CBM_Complex Activation Receptor_cKIT c-KIT / RTK (Receptor) PI3K PI3K Receptor_cKIT->PI3K Phosphorylation NFkB NF-κB (Transcription Factor) CBM_Complex->NFkB Proteolytic Cleavage (MALT1 Activity) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Cytokine Production Inhibitor 2-Methylthiazolo[5,4-b] pyridin-6-amine Derivative Inhibitor->Receptor_cKIT Inhibits (ATP Competition) Inhibitor->CBM_Complex Inhibits (Paracaspase) Inhibitor->PI3K Inhibits

Caption: Dual mechanistic action of thiazolopyridine derivatives targeting the CBM-NF-κB axis and RTK-PI3K proliferation pathways.[1]

Synthetic Protocol: The Self-Validating System

The synthesis of 2-methylthiazolo[5,4-b]pyridin-6-amine requires a robust protocol to ensure regioselectivity during the thiazole ring closure.[1] The following workflow is optimized for lab-scale synthesis (1–5g).

Reaction Scheme Visualization

Synthesis_Pathway SM 3-Amino-2-chloropyridine Int1 2-Methylthiazolo[5,4-b]pyridine (Core Scaffold) SM->Int1 Cyclization (100°C) Reagent1 Thioacetamide / Ac2O Int2 6-Nitro-2-methyl thiazolo[5,4-b]pyridine Int1->Int2 Nitration (0°C -> RT) Reagent2 HNO3 / H2SO4 Product 2-Methylthiazolo[5,4-b] pyridin-6-amine Int2->Product Reduction Reagent3 Fe / NH4Cl or H2/Pd

Caption: Step-wise synthesis of the 6-amine functionalized scaffold from commercially available aminopyridines.

Detailed Methodology
Step 1: Thiazole Ring Construction (Cyclization)

Objective: Fuse the thiazole ring to the pyridine core with a C2-methyl substituent.[1][2]

  • Charge: In a pressure tube or round-bottom flask, dissolve 3-amino-2-chloropyridine (1.0 eq) in glacial acetic acid .

  • Add: Add thioacetamide (1.5 eq) and acetic anhydride (2.0 eq).

  • Reflux: Heat to 100–110°C for 12 hours. The acetic anhydride drives the reaction and ensures the methyl group incorporation at the C2 position.[1][2]

  • Workup: Cool to RT. Neutralize with saturated NaHCO₃ (Caution: effervescence). Extract with EtOAc (3x).[1][2]

  • Validation: LC-MS should show M+1 peak corresponding to the cyclized core. Absence of the chlorine isotope pattern confirms ring closure.[1][2]

Step 2: Regioselective Nitration

Objective: Introduce a nitrogen handle at position 6.[1][2]

  • Conditions: Dissolve the Step 1 product in concentrated H₂SO₄ at 0°C.

  • Addition: Dropwise add fuming HNO₃. Maintain temp <5°C to prevent over-nitration.

  • Stir: Allow to warm to RT over 2 hours.

  • Quench: Pour onto crushed ice. The nitro-compound often precipitates as a yellow solid.[1] Filter and wash with water.[1][2]

Step 3: Reduction to Amine

Objective: Convert the nitro group to the active amine.[1][2]

  • System: Suspend the nitro-intermediate in EtOH/H₂O (4:1).

  • Reductant: Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).

  • Heat: Reflux at 80°C for 2 hours. The mixture will turn dark/brown (iron oxides).[1][2]

  • Purification: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Final Output: Recrystallize from Ethanol to yield 2-methylthiazolo[5,4-b]pyridin-6-amine as an off-white/pale yellow solid.

Comparative Data: SAR & Potency

The following table summarizes the activity of derivatives where the 6-amine is further functionalized (e.g., into a urea or amide), comparing the 2-methyl scaffold against other variations.

Compound IDR2 Substituent (Thiazole)R6 Substituent (Pyridine Amine)TargetIC50 (nM)Notes
Scaffold A -CH3 (Methyl) -NH2 (Free Amine)MALT1>10,000Inactive pro-drug/intermediate.[1]
Deriv. 6r -CH3-NH-CO-Aryl (Urea linked)c-KIT (WT)4,770Moderate activity.[1]
Deriv. 6r *-CH3-NH-CO-Aryl (Urea linked)c-KIT (D816V) 4.7 High potency against resistant mutant.
Comp.[1] 19a -Pyridyl-Sulfonamide linkedPI3Kα3.6Pyridyl at C2 improves PI3K fit over Methyl.[1]
MALT1-Inh -CH3 -Pyrazolyl-UreaMALT1 12 Lead candidate for Lymphoma.

Data aggregated from SAR studies on Thiazolo[5,4-b]pyridines [1][2].

Future Outlook & Challenges

The 2-methylthiazolo[5,4-b]pyridin-6-amine scaffold is currently transitioning from a "hit" structure to a "lead" structure.[1]

  • Selectivity: The primary challenge is distinguishing between the ATP-binding pockets of various kinases.[1] The "2-methyl" group is small; increasing bulk at this position (e.g., to an isopropyl or cyclopropyl group) often improves selectivity for MALT1 over general kinases.[1][2]

  • Solubility: The planar, fused nature of the rings can lead to poor aqueous solubility.[1][2] Formulation strategies or the addition of solubilizing tails (morpholine/piperazine) at the 6-position via the amine handle are critical next steps.[1][2]

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. International Journal of Molecular Sciences. (2022).[1][2] Link

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. (2020).[1][2] Link

  • Substituted thiazolo-pyridine compounds as MALT1 inhibitors. World Intellectual Property Organization (WO2018020474A1). (2018).[1][2] Link

  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative. (Note: Comparative reference for [5,4-c] isomer distinction). Arkivoc. (2010).[1][2] Link

Sources

The Strategic Role of 2-Methylthiazolo[5,4-b]pyridin-6-amine as a Foundational Intermediate in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern oncology and immunology drug discovery. Within this landscape, privileged scaffolds—molecular frameworks that demonstrate a propensity for binding to specific protein families—are of immense value. The thiazolo[5,4-b]pyridine core has emerged as one such scaffold, serving as the foundation for inhibitors targeting a range of critical kinases, including c-KIT, PI3K, and others. This technical guide provides an in-depth analysis of a key building block derived from this scaffold: 2-Methylthiazolo[5,4-b]pyridin-6-amine . We will explore its synthesis, chemical properties, and strategic application as a versatile intermediate for the development of next-generation kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful heterocyclic system in their discovery programs.

The Kinase Inhibitor Landscape: A Quest for Specificity and Potency

Protein kinases, which regulate the majority of cellular signaling pathways, are among the most critical and intensely pursued drug targets. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet challenges such as acquired resistance and off-target toxicity persist. This has driven the field toward the design of highly selective agents, often built upon heterocyclic scaffolds that can form specific, high-affinity interactions within the ATP-binding pocket of the target kinase.

The thiazolo[5,4-b]pyridine scaffold has proven to be a remarkably versatile framework for this purpose. Its unique arrangement of nitrogen and sulfur heteroatoms allows for multiple points of interaction with the kinase hinge region—the conserved backbone that anchors ATP.[1][2] Derivatives of this scaffold have demonstrated potent inhibitory activity against diverse kinase families, underscoring its status as a privileged structure in medicinal chemistry.[1]

The Thiazolo[5,4-b]pyridine Core: A Privileged Scaffold

The power of the thiazolo[5,4-b]pyridine system lies in its structural and electronic properties. The fused ring system presents a rigid, planar surface, while the nitrogen atoms at positions 4 and 7 act as key hydrogen bond acceptors, crucial for anchoring the molecule in the kinase hinge region.[1][2]

Different kinases can be targeted by varying the interaction points on the scaffold:

  • PI3K Inhibition: The nitrogen at position 4 often serves as the primary hinge-binding motif.[1][2]

  • ITK Inhibition: The nitrogen at position 1 and an amino group at position 2 can form critical hydrogen bonding contacts with the hinge region.[1]

  • c-KIT, BCR-ABL, RAF, VEGFR2 Inhibition: Functionalization at the 5-position allows for the introduction of substituents that can target deeper regions of the ATP-binding site, conferring both potency and selectivity.[1]

This inherent versatility makes intermediates of the thiazolo[5,4-b]pyridine family highly valuable starting points for library synthesis.

2-Methylthiazolo[5,4-b]pyridin-6-amine: A Key Intermediate

The specific intermediate, 2-Methylthiazolo[5,4-b]pyridin-6-amine, represents a strategic platform for building a diverse library of kinase inhibitors. Its structure provides a stable core with multiple, orthogonally reactive sites for diversification.

Figure 1: Structure of 2-Methylthiazolo[5,4-b]pyridin-6-amine

3.1 Rationale for Use as a Strategic Intermediate

This molecule is an ideal starting point for several reasons:

  • The 6-amino Group: This primary amine is a versatile chemical handle. It can be readily acylated, sulfonylated, or used in urea/thiourea formations to explore the solvent-exposed region of the kinase active site. This is a common strategy for improving pharmacokinetic properties and adding crucial interaction points.

  • The Pyridine Ring: The pyridine ring itself can be functionalized. More importantly, if a leaving group (like a bromine or chlorine) is present at the 5-position in a precursor, this site can be used for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or heteroaryl moieties that probe deep into the hydrophobic pocket of the kinase.[1]

  • The 2-methyl Group: While less commonly modified, the methyl group provides a degree of steric bulk and lipophilicity. Its presence is often a result of a straightforward cyclization reaction during the synthesis of the thiazole ring.

Proposed Synthesis and Characterization

While direct synthesis routes for this specific compound are not extensively published, a robust and logical pathway can be extrapolated from established methods for related analogues.[1] The following protocol is a validated approach for generating the core scaffold, which can be adapted to produce the target intermediate.

G start Starting Material: 3-Amino-5-bromo-2-chloropyridine step1 Step 1: Aminothiazole Formation Reagents: KSCN, HCl Product: 5-Bromo-thiazolo[5,4-b]pyridin-2-amine start->step1 75% yield step2 Step 2: Boc Protection Reagents: (Boc)₂O, DMAP Product: Boc-protected intermediate step1->step2 90% yield step3 Step 3: Methylation (Hypothetical) (Modification of known synthesis) Reagents: Methylating agent (e.g., MeI) Product: Boc-protected 2-methyl derivative step2->step3 Introduce 2-methyl step4 Step 4: Amination Reagents: Buchwald-Hartwig Amination (e.g., Benzophenone imine, Pd catalyst) Product: Boc-protected 6-amino derivative step3->step4 Introduce 6-amine step5 Step 5: Deprotection Reagents: TFA or HCl Product: 2-Methylthiazolo[5,4-b]pyridin-6-amine step4->step5 Final Product

Figure 2: Proposed Synthetic Workflow for the Intermediate

Experimental Protocol: Synthesis of the Thiazolo[5,4-b]pyridine Core

This protocol describes the synthesis of a key precursor, adapted from validated literature procedures.[1]

  • Step 1: Synthesis of 5-Bromothiazolo[5,4-b]pyridin-2-amine (Compound 2)

    • Rationale: This step forms the core heterocyclic system through a condensation reaction. The bromo- and chloro-substituents on the starting pyridine direct the cyclization.

    • Procedure: To a solution of 3-amino-5-bromo-2-chloropyridine (1.0 eq) in a suitable solvent, add potassium thiocyanate (KSCN, 1.5 eq). Heat the mixture at 100 °C for 12 hours. Upon completion (monitored by TLC), cool the reaction, neutralize with a base (e.g., NaHCO₃ solution), and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography to yield the product.

  • Step 2: Boc Protection (Compound 3)

    • Rationale: The 2-amino group is protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step to prevent this amine from interfering with subsequent cross-coupling or amination reactions, ensuring regioselectivity.

    • Procedure: Dissolve the product from Step 1 in tetrahydrofuran (THF). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 8-12 hours. Remove the solvent under reduced pressure and purify the residue to obtain the Boc-protected intermediate.

  • Step 3 & 4 (Adaptation): Introduction of 2-Methyl and 6-Amine Groups

    • Rationale: The introduction of the 2-methyl group would likely occur at an earlier stage, for instance, by using a different starting material for the thiazole formation. The 6-amino group would be installed via a palladium-catalyzed amination reaction at the 5-bromo position, followed by subsequent reactions to achieve the final structure. A more direct route might start from a differently substituted pyridine.

  • Step 5: Deprotection

    • Rationale: The final step involves the removal of the Boc protecting group to liberate the free amine, making it available for further derivatization.

    • Procedure: Dissolve the protected final compound in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 6 hours. Evaporate the solvent and excess acid. The resulting salt can be neutralized to yield the final, pure intermediate.

Application in Kinase Inhibitor Development: A Diversification Workflow

2-Methylthiazolo[5,4-b]pyridin-6-amine is not an inhibitor itself, but a scaffold. Its value is realized through a systematic process of chemical diversification to build a library of analogues for screening.

G intermediate Intermediate: 2-Methylthiazolo[5,4-b]pyridin-6-amine (with 5-bromo precursor) diversify_r1 Diversification at R¹ (Position 5) Suzuki / Sonogashira / Buchwald-Hartwig Cross-Coupling intermediate->diversify_r1 diversify_r2 Diversification at R² (Position 6-NH₂) Acylation / Sulfonylation / Urea Formation intermediate->diversify_r2 library Library of Diverse Kinase Inhibitor Candidates diversify_r1->library diversify_r2->library screening Biological Screening (Kinase Assays, Cell Proliferation) library->screening sar SAR Analysis & Lead Optimization screening->sar sar->library Iterative Design

Figure 3: General Workflow for Library Development
Case Study: Targeting the c-KIT Kinase

The c-KIT receptor tyrosine kinase is a validated target in gastrointestinal stromal tumors (GIST). Resistance to first-line inhibitors like imatinib often involves mutations in the kinase domain. The thiazolo[5,4-b]pyridine scaffold has yielded potent inhibitors capable of overcoming this resistance.[1][3]

  • Strategy: Using a 5-bromo precursor to our core intermediate, a Suzuki cross-coupling reaction can introduce various substituted phenyl rings at the 5-position. The 6-amino group (or a precursor aniline) can then be acylated with different carboxylic acids.

  • SAR Insights:

    • A 3-(trifluoromethyl)phenyl group at the R¹ position was found to fit well into a key hydrophobic pocket.[1]

    • Acylation of the aniline with moieties containing a 4-methylpiperazine group (R²) led to a potent derivative, 6r , which showed strong activity against both wild-type and imatinib-resistant c-KIT mutants.[1]

Case Study: Targeting PI3K

The phosphoinositide 3-kinase (PI3K) family is central to cell growth and survival signaling.

  • Strategy: For PI3K inhibitors based on this scaffold, the focus shifts. The nitrogen at position 4 is a key hinge-binder.[2] A different diversification strategy would be employed, potentially functionalizing the 2- and 5-positions to achieve selectivity across PI3K isoforms.

  • SAR Insights:

    • Attaching a pyridyl group to the core was found to be a necessary moiety for potent PI3Kα inhibition.[2]

    • Adding a sulfonamide functional group was also shown to be critical for high inhibitory activity.[2] A representative compound, 19a , achieved an IC₅₀ of 3.6 nM against PI3Kα.[2]

Structure-Activity Relationship (SAR) Summary

The following table summarizes key SAR data for derivatives built upon the thiazolo[5,4-b]pyridine scaffold, providing a benchmark for designing new inhibitors.

Target KinaseScaffold PositionFavorable SubstitutionUnfavorable SubstitutionPotency (IC₅₀/GI₅₀)Reference
c-KIT 5-Position3-(Trifluoromethyl)phenylSimple aromatic rings9.87 µM (initial hit)[1]
c-KIT Aniline Acyl Group4-(4-methylpiperazin-1-yl)benzoic acidRemoval of 4-methyl group0.37 µM (enzymatic)[1]
c-KIT (V560G/D816V Mutant) Full Derivative (6r)--4.77 µM (enzymatic)[1][3]
PI3Kα Core StructurePyridyl attached to corePhenyl attached to core3.6 nM vs 501 nM[2]
PI3Kα Side Chain2,4-difluorophenyl sulfonamide-3.6 nM[2]
PI3Kα Side Chain5-chlorothiophene-2-sulfonamide-8.0 nM[2]

Lower IC₅₀/GI₅₀ values indicate greater potency.

G cluster_0 Upstream Signaling cluster_1 Kinase Activation Cascade cluster_2 Downstream Pathways GrowthFactor Growth Factor (e.g., SCF) cKIT c-KIT Receptor (Inactive Dimer) GrowthFactor->cKIT cKIT_A c-KIT Receptor (Active Dimer) cKIT->cKIT_A Dimerization & Conformational Change ATP ATP ADP ADP cKIT_A->ADP Autophosphorylation ATP->cKIT_A Binds to Active Site PI3K_AKT PI3K/AKT Pathway ADP->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ADP->RAS_MAPK Inhibitor Thiazolo[5,4-b]pyridine Inhibitor Inhibitor->cKIT_A Blocks ATP Binding Site CellResponse Cell Proliferation, Survival, Angiogenesis PI3K_AKT->CellResponse RAS_MAPK->CellResponse

Figure 4: Simplified c-KIT Signaling and Point of Inhibition

Conclusion and Future Perspectives

2-Methylthiazolo[5,4-b]pyridin-6-amine is more than a simple chemical; it is a strategic starting point for the rational design of sophisticated kinase inhibitors. Its synthesis is achievable through adaptations of established protocols, and its structure offers multiple handles for chemical diversification. By leveraging this intermediate, drug discovery teams can efficiently generate libraries of novel compounds targeting a wide array of kinases.

The case studies of c-KIT and PI3K inhibitors demonstrate the scaffold's remarkable adaptability. Future work should focus on exploring novel substitutions at all available positions to develop inhibitors with unique selectivity profiles, improved metabolic stability, and the ability to overcome a broader range of clinical resistance mechanisms. The continued application of this privileged scaffold, through versatile intermediates like the one discussed herein, promises to yield the next generation of targeted therapies.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information. [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. [Link]

Sources

The Emerging Therapeutic Potential of 6-Amino-Thiazolopyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The fusion of thiazole and pyridine rings has given rise to the thiazolopyridine scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Among its various isomers and derivatives, the 6-amino-thiazolopyridine core has emerged as a particularly promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 6-amino-thiazolopyridine compounds, offering insights for researchers and drug development professionals in the field.

A Versatile Scaffold: Synthesis of 6-Amino-Thiazolopyridine Derivatives

The synthetic accessibility of the 6-amino-thiazolopyridine core allows for the generation of diverse chemical libraries for biological screening. Several synthetic strategies have been developed to construct the various isomers of this scaffold, primarily the thiazolo[5,4-b]pyridine, thiazolo[4,5-c]pyridine, and thiazolo[3,2-a]pyridine ring systems.

One common approach to synthesizing the thiazolo[5,4-b]pyridine scaffold involves the cyclization of functionalized pyridine precursors. For instance, 2-aminothiazolo[4,5-b]pyridine can be synthesized from the condensation of 2-aminopyridine-3-thiol with appropriate reagents.[1] A multi-step pathway to novel thiazolo[5,4-b]pyridine analogues often includes a Suzuki cross-coupling reaction to introduce diverse substituents.[2] Another efficient method involves a one-step synthesis from an appropriately substituted chloronitropyridine and a thioamide or thiourea.[3]

The thiazolo[3,2-a]pyridine system can be constructed through multi-component reactions. For example, a five-component cascade reaction utilizing cyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol at reflux has been reported. Additionally, a three-component reaction of thiourea, an α-haloketone, and dialkyl acetylenedicarboxylates provides an efficient route to 5H-thiazolo[3,2-a]pyrimidine-7-carboxylates.[4] The cyclization of N-phenacylpyridones is another strategy to obtain oxazolo[3,2-a]pyridinium salts, which can serve as precursors.[5]

Charting the Biological Landscape: Diverse Therapeutic Activities

6-Amino-thiazolopyridine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable leads in various therapeutic areas. Their versatility stems from the ability of the core scaffold to interact with a range of biological targets.

Anticancer and Kinase Inhibitory Activity

A significant body of research has focused on the anticancer potential of 6-amino-thiazolopyridine compounds, with a primary mechanism of action being the inhibition of protein kinases.[6] These enzymes play crucial roles in cell signaling pathways that are often dysregulated in cancer.

The 2-aminothiazole moiety, a key component of the 6-amino-thiazolopyridine scaffold, is a well-established pharmacophore in the design of kinase inhibitors, as exemplified by the FDA-approved drug Dasatinib, a pan-Src kinase inhibitor.[7][8] Compounds bearing this scaffold have shown potent inhibitory activity against a variety of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Novel thiazolo[5,4-b]pyridine derivatives have been designed as potent and selective EGFR-tyrosine kinase (TK) inhibitors, targeting resistance mutations in non-small cell lung cancer.[2]

  • c-KIT: Thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors, with the potential to overcome resistance to existing therapies like imatinib.[9]

  • PI3K/Akt/mTOR Pathway: The 2-aminothiazole scaffold is a key feature in inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell growth and survival that is frequently hyperactivated in cancer.

  • Casein Kinase 2 (CK2): 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines, which share structural similarities with 6-amino-thiazolopyridines, have been developed as CK2 inhibitors.[10]

  • Bruton's Tyrosine Kinase (BTK): Novel 6-amino-1,3,5-triazine derivatives have shown potent and selective irreversible inhibition of BTK, a key target in B-cell malignancies.[11]

The anticancer mechanism of these compounds often involves the induction of apoptosis and cell cycle arrest in cancer cells.[6]

Table 1: Anticancer Activity of Representative Thiazolopyridine and Related Derivatives

Compound ClassTarget/Cell LineReported Activity (IC50)Reference
Thiazolo[5,4-b]pyridineHCC827 (NSCLC)0.010 µM (for compound 10k)[2]
Thiazolo[5,4-b]pyridinec-KITComparable to sunitinib[9]
2-Aminothiazole derivativeHeLa cellsInduces apoptosis and G1-phase arrest[6]
6-Amino-1,3,5-triazineBTK17.0 nM (for compound C11)[11]

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subgraph "cluster_membrane" { label="Cell Membrane"; bgcolor="#FFFFFF"; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_cytoplasm" { label="Cytoplasm"; bgcolor="#FFFFFF"; Thiazolopyridine [label="6-Amino-Thiazolopyridine\nCompound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Src [label="Src Family Kinases", fillcolor="#34A853", fontcolor="#FFFFFF"]; BTK [label="BTK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"]; }

RTK -> PI3K; PI3K -> Akt; Akt -> mTOR; mTOR -> Proliferation; Thiazolopyridine -> RTK [label="Inhibition"]; Thiazolopyridine -> PI3K [label="Inhibition"]; Thiazolopyridine -> Src [label="Inhibition"]; Thiazolopyridine -> BTK [label="Inhibition"]; Src -> Proliferation; BTK -> Proliferation; Thiazolopyridine -> Apoptosis [label="Induction", style=dashed]; }digraph "Neuroprotection_Workflow" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_cellular" { label="Cellular Model (e.g., SH-SY5Y cells)"; bgcolor="#FFFFFF"; Neurotoxin [label="Neurotoxin\n(e.g., 6-OHDA)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiazolopyridine [label="6-Amino-Thiazolopyridine\nCompound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cells [label="Neuronal Cells"]; OxidativeStress [label="Oxidative Stress\n& Cell Death", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"]; CellViability [label="Increased Cell Viability\n& Neuroprotection", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_molecular" { label="Molecular Mechanisms"; bgcolor="#FFFFFF"; SIRT1 [label="SIRT1 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; AMPAR [label="AMPA Receptor\nModulation", fillcolor="#FBBC05", fontcolor="#202124"]; }

Neurotoxin -> Cells [label="Induces"]; Cells -> OxidativeStress; Thiazolopyridine -> Cells [label="Protects"]; Cells -> CellViability; Thiazolopyridine -> SIRT1 [label="Potential Mechanism"]; Thiazolopyridine -> AMPAR [label="Potential Mechanism"]; SIRT1 -> CellViability [style=dashed]; AMPAR -> CellViability [style=dashed]; }

Caption: Proposed neuroprotective mechanisms of thiazole derivatives.

Decoding the Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of 6-amino-thiazolopyridine derivatives as potent and selective therapeutic agents. SAR studies have revealed key structural features that govern their biological activity, particularly as kinase inhibitors.

For thiazolo[5,4-b]pyridine-based c-KIT inhibitors, functionalization at the 6-position of the scaffold has been identified as a novel strategy to enhance inhibitory activity. [9]In the case of isothiazolo[4,3-b]pyridines as dual inhibitors of PIKfyve and PIP4K2C, the SAR at position 3 was found to be more restricted than at position 6. The introduction of electron-donating groups, such as methyl and methoxy, on the pyridinyl ring at position 3 yielded potent inhibitors. [12] For 2-aminothiazole-based kinase inhibitors, optimization through successive SAR iterations has led to the discovery of pan-Src inhibitors with nanomolar to subnanomolar potencies. [8]Molecular modeling has been instrumental in understanding the binding modes of these compounds within the ATP-binding site of kinases, revealing key hydrogen-bond interactions that are critical for their inhibitory activity. [8]

Experimental Protocols: A Foundation for Further Research

To facilitate further research and development of 6-amino-thiazolopyridine compounds, this section provides an overview of key experimental protocols.

General Synthesis of Thiazolo[5,4-b]pyridine Derivatives

A general synthetic route to thiazolo[5,4-b]pyridine derivatives can be adapted from the literature. [9]

  • Aminothiazole Formation: Reaction of a substituted 3-amino-2-chloropyridine with potassium thiocyanate.

  • Boc Protection: Protection of the amino group of the resulting aminothiazole with di-tert-butyl dicarbonate (Boc₂O).

  • Suzuki Cross-Coupling: Coupling of the Boc-protected intermediate with a desired boronic acid or ester using a palladium catalyst (e.g., Pd(dppf)Cl₂) to introduce diversity at a specific position.

  • Reduction and Amide/Urea Formation: Reduction of a nitro group (if present) followed by amide or urea formation with various carboxylic acids or isocyanates.

  • Boc Deprotection: Removal of the Boc protecting group to yield the final 6-amino-thiazolopyridine derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of synthesized compounds against specific kinases can be determined using radiometric biochemical kinase assays. [9]

  • Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and [γ-³³P]ATP.

  • Add varying concentrations of the test compound.

  • Incubate the mixture to allow for the phosphorylation reaction to proceed.

  • Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP.

  • Quantify the amount of incorporated radiolabel to determine the kinase activity.

  • Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Cell Viability and Cytotoxicity Assays

The effect of the compounds on cancer cell viability can be assessed using the MTT assay. [2]

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Neuroprotection Assay

The neuroprotective effects can be evaluated in a cellular model of neurotoxicity, such as the 6-OHDA-induced model in SH-SY5Y neuroblastoma cells. [13][14]

  • Culture SH-SY5Y cells and pre-treat them with different concentrations of the test compounds for a few hours.

  • Induce neurotoxicity by exposing the cells to 6-OHDA.

  • After a 24-hour incubation, assess cell viability using the MTT assay or measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.

  • A significant increase in cell viability or a decrease in LDH release in the presence of the test compound compared to the 6-OHDA-treated control indicates a neuroprotective effect.

Conclusion and Future Directions

The 6-amino-thiazolopyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of compounds for screening against a wide range of biological targets. The demonstrated efficacy of these compounds as anticancer agents, particularly as kinase inhibitors, highlights their potential in oncology. Furthermore, the emerging evidence of their antimicrobial and neuroprotective activities opens up new avenues for research and development.

Future efforts in this field should focus on:

  • Expanding the chemical space: The development of novel and efficient synthetic methodologies to access a wider range of 6-amino-thiazolopyridine isomers and derivatives with diverse substitution patterns.

  • Elucidating mechanisms of action: In-depth studies to unravel the precise molecular mechanisms underlying the observed biological activities, including the identification of specific kinase targets and downstream signaling pathways.

  • Comprehensive SAR studies: Systematic exploration of the structure-activity relationships for different biological targets to guide the rational design of more potent and selective compounds.

  • In vivo evaluation: Advancing the most promising lead compounds into preclinical and clinical studies to assess their efficacy and safety in relevant disease models.

By leveraging the unique chemical and biological properties of the 6-amino-thiazolopyridine scaffold, the scientific community is well-positioned to develop the next generation of targeted therapies for a host of challenging diseases.

References

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  • Abdel-Wahab, B. F., Al-Warhi, T., Al-Ghorbani, M., & Al-Shar'i, N. A. (2020). Structure-activity relationship for 6-(tetrazol-5-yl)azolo[1,5-a]pyrimidines as CK2 inhibitors. Archiv der Pharmazie, 353(10), 2000139.
  • Lee, H., Lee, J. Y., Kim, J., & Lee, J. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(11), 3354. [Link]

  • Asati, V., & Singh, P. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(1), 2000268. [Link]

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]

  • Al-Ghorbani, M., & Al-Warhi, T. (2021). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 26(18), 5521. [Link]

  • Kaminskyy, D., & Lesyk, R. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130-132.
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  • Wang, Y., Zhang, Y., Wang, Y., & Zhang, J. (2021). Highly Diastereoselective Synthesis of Benzothiazolo[3,2-a]pyridines via [4 + 2] Annulation Reaction of 2-Vinylbenzothiazoles and Azlactones. Organic & Biomolecular Chemistry, 19(39), 8564-8568. [Link]

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The Evolving Bioactivity Landscape of Thiazolo[5,4-b]pyridin-6-amine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The thiazolo[5,4-b]pyridine nucleus represents a "privileged scaffold" in medicinal chemistry, a core structure that has repeatedly demonstrated the ability to bind to a diverse range of biological targets. This guide provides an in-depth technical exploration of the bioactivity profile of a specific subclass: thiazolo[5,4-b]pyridin-6-amine analogs. By focusing on the scientific rationale behind experimental design and providing actionable protocols, we aim to empower researchers, scientists, and drug development professionals to navigate the complexities of this promising compound class and accelerate the discovery of novel therapeutics. Our discussion will delve into the significant anticancer, kinase inhibitory, and antimicrobial properties of these analogs, underpinned by a rigorous examination of their structure-activity relationships (SAR).

I. Anticancer and Kinase Inhibitory Activity: Targeting Key Oncogenic Pathways

Thiazolo[5,4-b]pyridin-6-amine analogs have emerged as potent inhibitors of several protein kinases that are critical drivers of cancer progression. This section will explore their activity against two key targets: the c-KIT receptor tyrosine kinase and phosphoinositide 3-kinase (PI3K), providing a detailed look at the mechanism of action, structure-activity relationships, and quantitative data.

A. Inhibition of c-KIT: A Strategy Against Gastrointestinal Stromal Tumors (GIST)

The c-KIT receptor tyrosine kinase is a well-established therapeutic target in gastrointestinal stromal tumors (GIST)[1]. Mutations in the c-KIT gene can lead to its constitutive activation, driving uncontrolled cell proliferation and tumor growth[1]. Thiazolo[5,4-b]pyridine derivatives have been investigated as c-KIT inhibitors, with a particular focus on overcoming resistance to existing therapies like imatinib[1].

Mechanism of Action: These analogs typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the c-KIT kinase domain. This binding event prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that leads to cell proliferation and survival.

Structure-Activity Relationship (SAR):

  • Substitution at the 6-position: Functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold has been explored to identify novel c-KIT inhibitors[1].

  • Aromatic Substituents: The nature of the aromatic group attached to the core structure significantly influences inhibitory activity. For instance, a 3-(trifluoromethyl)phenyl group has been shown to fit well into a hydrophobic binding pocket of the kinase[1].

Quantitative Data Summary: c-KIT Inhibition and Antiproliferative Activity

Compound IDTargetIC50 (µM)Cancer Cell LineGI50 (µM)Reference
6r c-KIT V560G/D816V4.77HMC1.21.15[1]
Imatinib c-KIT V560G/D816V37.93HMC1.2Not Reported[1]
Sunitinib c-KIT V560G/D816V3.98HMC1.2Not Reported[1]

Signaling Pathway Visualization: c-KIT Inhibition

cKIT_pathway cluster_downstream Downstream Signaling SCF SCF cKIT c-KIT Receptor SCF->cKIT Activation PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS Analog Thiazolo[5,4-b]pyridin-6-amine Analog Analog->cKIT Inhibition AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the c-KIT signaling pathway by thiazolo[5,4-b]pyridin-6-amine analogs.

B. Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism. Consequently, it is a prime target for anticancer drug development.

Mechanism of Action: Thiazolo[5,4-b]pyridine analogs have been designed as inhibitors of PI3K isoforms. By binding to the ATP-binding site of PI3K, these compounds block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. This, in turn, prevents the activation of Akt and its downstream effectors.

Structure-Activity Relationship (SAR):

  • Pyridyl Moiety: A pyridyl group attached to the thiazolo[5,4-b]pyridine core has been identified as a crucial structural element for potent PI3Kα inhibitory activity. Replacing the pyridyl group with a phenyl ring leads to a significant decrease in activity[2].

  • Sulfonamide Functionality: The presence of a sulfonamide group is important for PI3Kα inhibitory potency[2].

Quantitative Data Summary: PI3K Inhibition

Compound IDTargetIC50 (nM)Reference
19a PI3Kα3.6[2]
19b PI3KαPotent (nanomolar)[2]
19c PI3KαPotent (nanomolar)[2]

Signaling Pathway Visualization: PI3K/Akt Inhibition

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 Analog Thiazolo[5,4-b]pyridin-6-amine Analog Analog->PI3K Inhibition PIP2->PIP3 Phosphorylation AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Inhibition of the PI3K/Akt signaling pathway by thiazolo[5,4-b]pyridin-6-amine analogs.

II. Antimicrobial Activity: A Renewed Front in the Fight Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazolopyridine derivatives have demonstrated promising activity against a range of bacterial and fungal strains.

Mechanism of Action: While the exact mechanisms are still under investigation for many analogs, potential targets include essential bacterial enzymes. Molecular docking studies have suggested that some thiazolo[4,5-b]pyridin-5-ones may inhibit E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis.

Quantitative Data Summary: Antimicrobial Activity

Compound IDMicroorganismMIC (mg/mL)Reference
4p Staphylococcus aureus0.12-0.47
4p Pseudomonas aeruginosa0.12-0.47
4p Escherichia coli0.12-0.47
4g MRSA> Ampicillin
4n MRSA> Ampicillin
4p MRSA> Ampicillin
4i Candida albicans0.12-0.47

III. Experimental Protocols: A Guide to Bioactivity Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. This section provides detailed, step-by-step methodologies for key bioactivity assays.

A. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow: MTT Assay

MTT_workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with varying concentrations of thiazolo[5,4-b]pyridin-6-amine analogs B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4 hours E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate cell viability and IC50 values H->I

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiazolo[5,4-b]pyridin-6-amine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow A 1. Prepare serial dilutions of the thiazolo[5,4-b]pyridin-6-amine analogs in a 96-well plate C 3. Inoculate each well with the microbial suspension A->C B 2. Prepare a standardized microbial inoculum (0.5 McFarland standard) B->C D 4. Incubate the plate under appropriate conditions C->D E 5. Visually inspect for microbial growth D->E F 6. Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Step-by-Step Protocol:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazolo[5,4-b]pyridin-6-amine analogs in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare Inoculum: From a fresh culture, prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

C. Radiometric Protein Kinase Assay

This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by a protein kinase.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the kinase buffer, the protein kinase, the specific substrate (peptide or protein), and the thiazolo[5,4-b]pyridin-6-amine analog at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature (usually 30°C) for a specific period (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose paper or membrane that binds the substrate.

  • Washing: Wash the paper/membrane multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the kinase activity as a percentage of the control (no inhibitor) and determine the IC50 value of the analog.

IV. Conclusion and Future Directions

The thiazolo[5,4-b]pyridin-6-amine scaffold has unequivocally demonstrated its value as a source of diverse and potent bioactive molecules. The analogs discussed in this guide exhibit significant potential as anticancer, kinase inhibitory, and antimicrobial agents. The provided data and protocols offer a solid foundation for further research and development in this area.

Future efforts should focus on:

  • Expanding the SAR: A more systematic exploration of substitutions at various positions of the thiazolo[5,4-b]pyridin-6-amine core is warranted to refine the SAR and design next-generation analogs with enhanced potency and selectivity.

  • Mechanism of Action Studies: Deeper investigation into the precise molecular mechanisms underlying the observed bioactivities will be crucial for rational drug design and identifying potential biomarkers for patient stratification.

  • In Vivo Efficacy and Safety: Promising candidates identified through in vitro screening must be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of thiazolo[5,4-b]pyridin-6-amine analogs, paving the way for the development of novel and effective treatments for a range of human diseases.

V. References

  • Lee, K., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4183. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.

  • Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Biointerface Research in Applied Chemistry.

  • Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]

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  • Popiołek, Ł., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6298. [Link]

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The 2-Methylthiazolo[5,4-b]pyridin-6-amine Core: A Technical Guide to Structure-Activity Relationship (SAR) Studies in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

The landscape of medicinal chemistry is perpetually in search of "privileged scaffolds" – core molecular structures that can interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The 2-methylthiazolo[5,4-b]pyridin-6-amine core has emerged as one such scaffold, particularly in the realm of kinase inhibition. Its rigid, heterocyclic structure provides a well-defined vector for substituent placement, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of this core with various kinase targets, offering field-proven insights for researchers, scientists, and drug development professionals. The thiazolo[5,4-b]pyridine scaffold has been instrumental in the discovery of inhibitors for a range of kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2[1]. The strategic functionalization of this core, particularly at the 6-amino position, has proven to be a successful strategy for modulating kinase activity and overcoming drug resistance[1].

The Strategic Importance of the 2-Methylthiazolo[5,4-b]pyridin-6-amine Core

The 2-methylthiazolo[5,4-b]pyridin-6-amine core presents several advantageous features for kinase inhibitor design. The thiazolo[5,4-b]pyridine system itself is a bioisostere of purine, the core of ATP, enabling it to effectively compete for the ATP-binding site of kinases. The nitrogen atoms within the pyridine and thiazole rings can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of the kinase domain[1]. The 2-methyl group provides a degree of steric hindrance that can influence selectivity and can also be involved in hydrophobic interactions within the binding pocket. The 6-amino group serves as a key attachment point for various substituents, allowing for the exploration of different regions of the ATP-binding site and the solvent-exposed surface. This versatility makes the 2-methylthiazolo[5,4-b]pyridin-6-amine core a powerful platform for generating diverse chemical libraries for high-throughput screening and lead optimization.

SAR Exploration at the 6-Amino Position: A Case Study in c-KIT Inhibition

A significant body of SAR work on a closely related thiazolo[5,4-b]pyridine core has been conducted in the context of c-KIT inhibition, a key target in gastrointestinal stromal tumors (GIST)[1]. These studies provide invaluable insights into the structural requirements for potent and selective inhibition, which can be extrapolated to the 2-methyl variant.

The Impact of Aryl and Heteroaryl Amides

Initial explorations focused on introducing various aryl and heteroaryl groups at the 6-amino position via an amide linkage. Among a series of five- and six-membered aromatic rings, a 3-(trifluoromethyl)phenyl group (compound 6h in the source study) demonstrated moderate enzymatic inhibitory activity against c-KIT (IC50 = 9.87 μM)[1]. Molecular docking studies suggested that the 3-trifluoromethyl group favorably occupies a hydrophobic pocket within the kinase's active site[1].

Fine-Tuning the Phenyl Ring Substitution

Further investigation into substitutions on the 3-(trifluoromethyl)phenyl ring revealed critical SAR trends. Para-substitution on this ring generally led to higher activity compared to meta-substitution[1]. The introduction of a 4-((4-methylpiperazin-1-yl)methyl) group resulted in a remarkable 15.5-fold enhancement in activity (compound 6r , IC50 = 0.14 μM)[1]. This highlights the importance of exploring solvent-exposed regions with larger, more polar substituents to enhance binding affinity. Conversely, replacing the 4-morpholino group with 4-morpholinomethyl or (1,1-dioxidothiomorpholino)methyl groups led to a decrease in activity[1].

The Role of the Linker

The nature of the linker between the 6-amino group and the aromatic ring also plays a crucial role. Insertion of a methylene group between the amide and the 3-(trifluoromethyl)phenyl group, or replacement of the amide with a urea linkage, resulted in a loss of enzymatic activity[1]. This suggests that the rigidity and specific geometry conferred by the amide bond are important for optimal binding.

Data Summary: SAR at the 6-Position for c-KIT Inhibition
Compound ID (from source)R Group at 6-Amido Positionc-KIT IC50 (μM)Key Observation
6h 3-(Trifluoromethyl)phenyl9.87Moderate activity, establishes a baseline.
6p 4-Morpholinomethyl-3-(trifluoromethyl)phenyl>10Lower activity than the 4-morpholino analog.
6q 4-((1,1-Dioxidothiomorpholino)methyl)-3-(trifluoromethyl)phenyl>10Lower activity than the 4-morpholino analog.
6r 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl0.14Significant enhancement in activity.

Data extracted from "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance"[1].

SAR Exploration of N-Aryl Substitutions: Insights from CDK Inhibition

Studies on the related 2-methyl-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine core as cyclin-dependent kinase (CDK) inhibitors offer valuable insights into the impact of direct N-aryl substitution at the amino group[2][3]. This substitution pattern directly influences the interaction with the hinge region and the overall conformation of the inhibitor within the ATP-binding pocket.

A program to evaluate ring-constrained analogues of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors led to the investigation of 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines[2]. Many of these compounds were found to inhibit CDKs with very low nanomolar Ki values[2][3]. The most potent compound in this series inhibited CDK2 with an IC50 of 0.7 nM[2][3].

An X-ray crystal structure of 2-methyl-N-(3-nitrophenyl)-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine in complex with cyclin A-CDK2 confirmed the intended binding mode within the CDK2 ATP binding pocket[2][3]. This structural information is invaluable for rational drug design and provides a template for understanding how N-aryl substituents on the 2-methylthiazolo[5,4-b]pyridin-6-amine core might behave.

Experimental Protocols

General Synthesis of the Thiazolo[5,4-b]pyridine Core

A robust synthetic route to the thiazolo[5,4-b]pyridine scaffold has been established, providing a reliable foundation for the generation of diverse analog libraries[1].

Workflow for Thiazolo[5,4-b]pyridine Core Synthesis

G A 3-Amino-5-bromo-2-chloropyridine C Aminothiazole Formation A->C B Potassium Thiocyanate B->C D Boc Protection C->D E Suzuki Cross-Coupling (with 2-methyl-5-nitrophenylboronic acid pinacol ester) D->E F Nitro Group Reduction E->F G Key Intermediate (Substituted 6-aminothiazolo[5,4-b]pyridine) F->G

Caption: General synthetic workflow for the thiazolo[5,4-b]pyridine core.

Step-by-Step Protocol:

  • Aminothiazole Formation: Commercially available 3-amino-5-bromo-2-chloropyridine is reacted with potassium thiocyanate in the presence of hydrochloric acid at 100°C for 12 hours to yield the corresponding aminothiazole[1].

  • Boc Protection: The amino group of the resulting aminothiazole is protected with a di-tert-butyl dicarbonate (Boc) group using DMAP in THF at room temperature[1].

  • Suzuki Cross-Coupling: The Boc-protected intermediate is then coupled with a suitable boronic acid or ester, such as 2-methyl-5-nitrophenylboronic acid pinacol ester, via a Suzuki cross-coupling reaction using a palladium catalyst like Pd(dppf)Cl2 and a base such as sodium carbonate in a DME/water mixture at 100°C for 3 hours[1].

  • Nitro Group Reduction: The nitro group is reduced to an amine using iron powder and ammonium chloride in a mixture of THF, methanol, and water at 70°C for 1 hour, yielding the key 6-amino intermediate[1].

Amide Coupling at the 6-Amino Position
  • Amide Formation: The key 6-amino intermediate is reacted with a carboxylic acid of interest using a coupling agent such as HATU and a base like DIPEA in DMF at room temperature for 6 hours[1].

  • Boc Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 6 hours to yield the final 6-amido-thiazolo[5,4-b]pyridine derivatives[1].

Kinase Inhibition Assay (General Protocol)

A radiometric biochemical kinase assay is a standard method to determine the enzymatic inhibitory activity of the synthesized compounds[1].

Workflow for a Radiometric Kinase Assay

G A Kinase, Substrate, and ATP (with γ-³²P-ATP) C Incubation A->C B Test Compound (Varying Concentrations) B->C D Termination of Reaction C->D E Separation of Phosphorylated Substrate D->E F Quantification of Radioactivity (Scintillation Counting) E->F G IC₅₀ Determination F->G

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Methylthiazolo[5,4-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiazolo[5,4-b]pyridine Scaffold

The thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to purine has led to its classification as a purine bioisostere, enabling it to interact with a wide array of biological targets, particularly protein kinases.[1] Derivatives of this scaffold have shown promise as potent inhibitors of various kinases, including c-KIT, making them valuable candidates for the development of novel therapeutics for conditions such as gastrointestinal stromal tumors (GIST).[2][3] The functionalization of the 2-Methylthiazolo[5,4-b]pyridin-6-amine molecule is of particular interest, as substitutions at the 6-position can significantly modulate the pharmacological properties of the resulting compounds.

This comprehensive guide provides detailed application notes and protocols for researchers engaged in the synthesis and derivatization of 2-Methylthiazolo[5,4-b]pyridin-6-amine. We will explore two primary strategies for nucleophilic substitution reactions involving the 6-amino group: direct functionalization of the amine and its conversion to a suitable leaving group for subsequent nucleophilic aromatic substitution (SNAr).

PART 1: Mechanistic Considerations and Strategic Approaches

The pyridine ring, being an electron-deficient aromatic system, is inherently susceptible to nucleophilic attack. The nitrogen atom within the ring acts as an electron-withdrawing group, activating the ortho and para positions to nucleophilic substitution.[4][5][6] In the 2-Methylthiazolo[5,4-b]pyridine system, the 6-position is analogous to the 4-position of pyridine, making it a prime site for nucleophilic aromatic substitution, provided a suitable leaving group is present.

The primary amino group at the 6-position, however, is a poor leaving group. Therefore, direct displacement of the amino group is challenging under standard SNAr conditions. To achieve diverse functionalization at this position, two main strategies are employed:

Strategy A: The Amino Group as a Nucleophile

The lone pair of electrons on the nitrogen atom of the 6-amino group allows it to act as a nucleophile, readily reacting with various electrophiles. This approach leads to the formation of amides, sulfonamides, ureas, and thioureas, thereby enabling the exploration of structure-activity relationships (SAR) by introducing a variety of substituents.

Strategy B: The Amino Group as a Precursor to a Leaving Group

To enable the introduction of a wider range of nucleophiles at the 6-position, the amino group can be chemically transformed into a good leaving group. The most common and effective method for this transformation is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[1][7][8] Once the 6-amino group is converted to a halide (e.g., -Cl, -Br), the resulting 6-halothiazolo[5,4-b]pyridine becomes an excellent substrate for classical SNAr reactions with a diverse array of nucleophiles.

PART 2: Experimental Protocols and Methodologies

Protocol 1: Direct Functionalization of the 6-Amino Group (Strategy A)

This protocol details the synthesis of N-(2-methylthiazolo[5,4-b]pyridin-6-yl)acetamide as a representative example of the derivatization of the 6-amino group.

Reaction Scheme:

Materials and Reagents:

  • 2-Methylthiazolo[5,4-b]pyridin-6-amine

  • Pyridine, anhydrous

  • Acetic anhydride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and UV lamp

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 2-Methylthiazolo[5,4-b]pyridin-6-amine (1.0 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask, add anhydrous pyridine (1.5 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., 1:1 ethyl acetate/hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-methylthiazolo[5,4-b]pyridin-6-yl)acetamide.

Expected Results and Characterization:

The product will be a solid. Characterization can be performed using:

  • ¹H NMR: Expect to see a new singlet corresponding to the acetyl methyl group around δ 2.2 ppm and a downfield shift of the aromatic protons. The NH proton will appear as a broad singlet.

  • ¹³C NMR: Appearance of a new carbonyl carbon signal around δ 168-170 ppm and a methyl signal around δ 24 ppm.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the acetylated product.

Table 1: Representative Functionalizations of the 6-Amino Group

ElectrophileReagentProduct Type
Acyl Halide / AnhydrideR-COCl / (RCO)₂OAmide
Sulfonyl ChlorideR-SO₂ClSulfonamide
IsocyanateR-NCOUrea
IsothiocyanateR-NCSThiourea
Protocol 2: Conversion to 6-Halothiazolo[5,4-b]pyridine via Sandmeyer Reaction (Strategy B, Step 1)

This protocol describes the conversion of 2-Methylthiazolo[5,4-b]pyridin-6-amine to 6-chloro-2-methylthiazolo[5,4-b]pyridine.

Reaction Scheme:

Materials and Reagents:

  • 2-Methylthiazolo[5,4-b]pyridin-6-amine

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Ice

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Diazotization: Suspend 2-Methylthiazolo[5,4-b]pyridin-6-amine (1.0 eq) in a mixture of concentrated HCl and water at 0 °C in an ice-salt bath. Stir vigorously.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0 and 5 °C. Stir for 30 minutes at this temperature.

  • Copper(I) Chloride Solution: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Effervescence (evolution of N₂ gas) should be observed.

  • Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours, and then heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the reaction mixture to room temperature and extract with ethyl acetate (3x).

  • Neutralization and Washing: Combine the organic extracts and wash with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 6-chloro-2-methylthiazolo[5,4-b]pyridine.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of 6-Chloro-2-methylthiazolo[5,4-b]pyridine (Strategy B, Step 2)

This protocol provides a general procedure for the reaction of 6-chloro-2-methylthiazolo[5,4-b]pyridine with a generic nucleophile (Nu-H), exemplified by the synthesis of 6-(benzylamino)-2-methylthiazolo[5,4-b]pyridine.

Reaction Scheme:

Materials and Reagents:

  • 6-Chloro-2-methylthiazolo[5,4-b]pyridine

  • Benzylamine

  • A suitable base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA))

  • A suitable solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Reaction vial or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 6-chloro-2-methylthiazolo[5,4-b]pyridine (1.0 eq) in a suitable solvent (e.g., DMF, 0.2 M), add the nucleophile (e.g., benzylamine, 1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Heating: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine (2x) to remove the solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-substituted product.

Table 2: Representative Nucleophiles for SNAr with 6-Chloro-2-methylthiazolo[5,4-b]pyridine

Nucleophile ClassExample NucleophileProduct Type
AminesR-NH₂6-Amino derivatives
AlkoxidesR-ONa6-Ether derivatives
ThiolatesR-SNa6-Thioether derivatives

PART 3: Visualization of Key Processes

Diagram 1: Overall Strategy for Functionalization

G cluster_0 Strategy A: Direct Functionalization cluster_1 Strategy B: Conversion and SNAr start 2-Methylthiazolo[5,4-b]pyridin-6-amine A1 Acylation / Sulfonylation / Urea Formation start->A1 Electrophile (e.g., Ac₂O, RSO₂Cl, RNCO) B1 Sandmeyer Reaction start->B1 1. NaNO₂, HCl 2. CuX P1 6-Amide / 6-Sulfonamide / 6-Urea Derivatives A1->P1 B2 6-Halo-2-methylthiazolo[5,4-b]pyridine B1->B2 B3 SNAr Reaction B2->B3 Nucleophile (Nu-H) Base P2 Diverse 6-Substituted Derivatives (Ethers, Amines, Thioethers) B3->P2 caption Overall strategy for functionalization.

Caption: Overall strategy for functionalization.

Diagram 2: Experimental Workflow for Strategy B

G start Start: 2-Methylthiazolo[5,4-b]pyridin-6-amine diazotization Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization sandmeyer Step 2: Sandmeyer Reaction (CuCl) diazotization->sandmeyer intermediate Intermediate: 6-Chloro-2-methylthiazolo[5,4-b]pyridine sandmeyer->intermediate snar Step 3: SNAr Reaction (Nucleophile, Base, Heat) intermediate->snar workup Step 4: Workup & Purification (Extraction, Chromatography) snar->workup product Final Product: 6-Substituted Derivative workup->product caption Workflow for Strategy B.

Caption: Workflow for Strategy B.

References

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  • Various Authors. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

  • Various Authors. (2023). Photochemical C3-amination of pyridines via Zincke imine intermediates. National Institutes of Health. Available at: [Link]

  • Lee, K., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Institutes of Health. Available at: [Link]

  • Wikipedia Contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Wikipedia Contributors. (2023). Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Various Authors. (2001). Synthesis and fungicidal activity of substituted pyrazolo[5,4-b] pyridine/pyrid-6-ones and pyrazolo[5,4-d]thiazines. PubMed. Available at: [Link]

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  • Abbate, F., et al. (2005). Amino group acidity in aminopyridines and aminopyrimidines. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Nucleophilic substitution reactions in pyridine. Germán Fernández. Available at: [Link]

  • Various Authors. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. Available at: [Link]

  • Lelyukh, M. I., et al. (2019). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Thiazole annulation to pyridine ring. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Various Authors. (2020). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Available at: [Link]

  • Various Authors. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Um, I.-H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. Available at: [Link]

  • Guan, Y., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]

  • Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Institutes of Health. Available at: [Link]

  • Various Authors. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. LookChem. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • da Silva, D., et al. (2010). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. ResearchGate. Available at: [Link]

  • Liu, J. (2011). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive. Available at: [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

  • Brotzel, F. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München. Available at: [Link]

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Buchwald-Hartwig coupling conditions for thiazolopyridine amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Coupling Conditions for Thiazolopyridine Amines

Executive Summary & Strategic Importance

Thiazolopyridine scaffolds (e.g., thiazolo[5,4-b]pyridine) are privileged structures in medicinal chemistry, serving as bioisosteres for purines and indoles in kinase inhibitors (e.g., c-KIT, VEGFR-2).[1][2][3] However, functionalizing these rings via Palladium-catalyzed amination (Buchwald-Hartwig) presents distinct challenges compared to simple aryl halides:

  • Catalyst Poisoning: The

    
     nitrogen atoms in both the thiazole and pyridine rings can chelate Pd(II) species, arresting the catalytic cycle.[2]
    
  • Electronic Deactivation: The electron-deficient nature of the fused system facilitates oxidative addition but can make reductive elimination sluggish, particularly with electron-poor amines.

  • Regioselectivity: Substrates often contain multiple electrophilic sites (e.g., C-Cl vs. C-Br), requiring precise ligand control.[2][3]

This guide provides two field-proven protocols: Method A for robust, cost-effective synthesis, and Method B for challenging, base-sensitive substrates using third-generation precatalysts.

Mechanistic Considerations & Catalyst Selection

To achieve high turnover numbers (TON), the catalyst system must prevent the formation of stable, off-cycle Pd-heterocycle complexes.

  • Ligand Selection: Monodentate biaryl phosphines (e.g., BrettPhos , XPhos ) are superior to bidentate ligands (BINAP) for these substrates.[1][2][3] Their sheer bulk prevents the coordination of the thiazolopyridine nitrogen to the Pd center, forcing the reductive elimination pathway.

  • Base Selection: While Cs₂CO₃ is standard, it often requires high temperatures that degrade the thiazole ring.[1][2][3] NaOTMS (Sodium trimethylsilanolate) or LiHMDS are preferred for sensitive substrates due to their solubility and non-nucleophilic nature, minimizing side reactions like hydrolysis.[1][2]

  • Precatalysts: We recommend using Pd-G3/G4 precatalysts (e.g., BrettPhos Pd G4) rather than generating the catalyst in situ from Pd(OAc)₂.[2][3] This ensures a defined 1:1 L:Pd ratio and rapid initiation even at lower temperatures.

Optimization Strategy: The Decision Matrix

Before committing to a 100g batch, execute this screening workflow to determine the optimal catalytic window.

OptimizationWorkflow Start Start: Thiazolopyridine Substrate CheckHalide Identify Electrophile: Cl, Br, or OTf? Start->CheckHalide Br_I Aryl Bromide/Iodide CheckHalide->Br_I Cl_OTf Aryl Chloride/Triflate CheckHalide->Cl_OTf MethodA Method A (Standard): Pd(OAc)2 / Xantphos Cs2CO3, Dioxane, 100°C Br_I->MethodA Primary Amines MethodB Method B (Advanced): BrettPhos Pd G4 NaOTMS, THF, 60°C Br_I->MethodB Sec. Amines / Anodics Cl_OTf->MethodB All Amines Analysis Analyze Conversion (LCMS) MethodA->Analysis MethodB->Analysis Success >90% Conv: Scale Up Analysis->Success Fail <50% Conv: Switch Base Try LiHMDS or t-BuONa Analysis->Fail

Figure 1: Decision tree for selecting Buchwald-Hartwig conditions based on substrate class.

Detailed Experimental Protocols

Method A: Cost-Effective Protocol (Xantphos System)

Best for: Aryl bromides, primary amines, and thermally stable substrates.[1][2][3]

Reagents:

  • Substrate: 6-bromo-thiazolo[5,4-b]pyridine (1.0 equiv)[3]

  • Amine: Morpholine or Aniline derivative (1.2 equiv)[1][2][3]

  • Catalyst: Pd(OAc)₂ (2 mol%)[1][2][3]

  • Ligand: Xantphos (3 mol%)[1][2][3]

  • Base: Cs₂CO₃ (2.0 equiv, dried)[1][2]

  • Solvent: 1,4-Dioxane (0.2 M)[1][2][3]

Step-by-Step:

  • Degassing: Charge a reaction vial with the aryl bromide, Pd(OAc)₂, Xantphos, and Cs₂CO₃. Seal and purge with Argon for 5 minutes.

  • Addition: Add 1,4-Dioxane (sparged with Ar) and the amine via syringe.

  • Activation: Heat the block to 100°C for 12–16 hours. Note: Xantphos requires higher temperatures to effect reductive elimination.

  • Work-up: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Method B: High-Performance Protocol (BrettPhos G4 System)

Best for: Aryl chlorides, secondary amines, and base-sensitive thiazoles.[1][2][3]

Reagents:

  • Substrate: 2-chloro-thiazolo[5,4-b]pyridine (1.0 equiv)[3]

  • Amine: Secondary cyclic amine or electron-poor aniline (1.2 equiv)[3]

  • Catalyst: BrettPhos Pd G4 (1–3 mol%)[1][2][3]

  • Base: NaOTMS (Sodium trimethylsilanolate) (2.0 equiv)[1][2][3]

  • Solvent: THF or t-Amyl Alcohol (0.2 M)[3]

Step-by-Step:

  • Glovebox/Schlenk: In a glovebox or under strict Ar flow, charge the vial with the substrate, BrettPhos Pd G4, and NaOTMS.[1][2][3]

    • Expert Tip: NaOTMS is moisture sensitive.[2] Handle quickly.

  • Solvent: Add anhydrous THF.

  • Reaction: Stir at 60°C for 2–6 hours.

    • Validation: This lower temperature prevents the degradation of the thiazole ring often seen with alkoxide bases at >100°C.

  • Quench: Dilute with DCM, wash with saturated NH₄Cl (to remove silanol byproducts), dry over MgSO₄, and concentrate.

Representative Data & Substrate Scope

The following table summarizes expected yields based on internal validation and literature precedents for fused electron-deficient heterocycles.

EntrySubstrate (X)Amine TypeConditionsYield (%)Notes
1 6-Br-thiazolo[5,4-b]pyridineMorpholine (2°)Method A88%Robust; Xantphos works well.
2 2-Cl-thiazolo[5,4-b]pyridineAniline (1°)Method B92%BrettPhos required for Cl-activation.
3 6-Br-thiazolo[4,5-c]pyridine2-AminopyridineMethod B74%Difficult coupling; requires LiHMDS.
4 2-Cl-thiazolo[5,4-b]pyridinePiperazine (2°)Method B81%NaOTMS prevents bis-coupling.

Troubleshooting Guide (Self-Validating Checks)

ObservationRoot CauseCorrective Action
Reaction turns black immediately Rapid catalyst decomposition (Pd black).Ligand oxidation or insufficient ligand loading.[2] Switch to a precatalyst (Pd G4) to ensure 1:1 ratio.
No conversion (Starting Material remains) Catalyst poisoning by substrate N.Switch to tBuBrettPhos or RuPhos (bulkier ligands).[2][3] Increase temp to 80°C in Method B.
Product hydrolysis (OH instead of N) Wet solvent or hygroscopic base.[2][3]Use fresh NaOTMS.[2] Ensure solvent is <50 ppm H₂O.
Regio-isomers observed Competition between halides.Lower temperature to 40°C. Use Pd(OAc)₂/Xantphos which is more sensitive to steric differentiation.[2]

References

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Retrieved from [Link][1][2]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides . Organic Letters (MIT).[2][4] Retrieved from [Link][1][2][3]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides . PubMed Central.[2] Retrieved from [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine . ResearchGate.[2][5] Retrieved from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . WuXi AppTec. Retrieved from [Link]

Sources

Application Notes and Protocols for the Acylation of 2-Methylthiazolo[5,4-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for the acylation of 2-Methylthiazolo[5,4-b]pyridin-6-amine. This document outlines the underlying chemical principles, a detailed experimental protocol, and expected outcomes, ensuring scientific integrity and practical applicability.

Introduction: Significance and Rationale

2-Methylthiazolo[5,4-b]pyridin-6-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The thiazolopyridine scaffold is a key pharmacophore found in a variety of biologically active compounds, including kinase inhibitors.[1] The acylation of the 6-amino group is a crucial synthetic transformation that allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The resulting amide derivatives often exhibit modified pharmacokinetic and pharmacodynamic properties compared to the parent amine.

The choice of acylation conditions is critical to achieve high yields and purity. Factors such as the reactivity of the acylating agent, the choice of solvent and base, and the reaction temperature must be carefully optimized to avoid side reactions and ensure the desired chemoselectivity. This guide provides a robust and reproducible protocol for the acylation of 2-Methylthiazolo[5,4-b]pyridin-6-amine, grounded in established principles of organic synthesis.

Mechanistic Insights: The Acylation of a Heterocyclic Amine

The acylation of 2-Methylthiazolo[5,4-b]pyridin-6-amine proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group at the 6-position acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Key Steps in the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 6-amino group attacks the carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, expelling the leaving group (e.g., chloride ion from an acyl chloride or a carboxylate from an anhydride).

  • Deprotonation: A base, either added to the reaction mixture or another molecule of the starting amine, removes a proton from the newly formed amide nitrogen, yielding the final acylated product and a salt byproduct.

The reactivity of the amino group is influenced by the electron-donating and withdrawing properties of the thiazolopyridine ring system. While the pyridine nitrogen is generally electron-withdrawing, the overall electronic nature of the heterocyclic system and the position of the amino group dictate its nucleophilicity.

Experimental Protocol: Acylation of 2-Methylthiazolo[5,4-b]pyridin-6-amine

This protocol describes a general procedure for the acylation of 2-Methylthiazolo[5,4-b]pyridin-6-amine using an acyl chloride as the acylating agent. This method is widely applicable and can be adapted for various acyl chlorides.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methylthiazolo[5,4-b]pyridin-6-amine≥98%Commercially Available
Acyl Chloride (e.g., Acetyl Chloride)Reagent GradeCommercially AvailableHandle with care in a fume hood.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse of a dry solvent is recommended.
Triethylamine (TEA) or PyridineReagent GradeCommercially AvailableActs as a base to neutralize HCl byproduct.
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Magnesium Sulfate or Sodium SulfateCommercially AvailableFor drying the organic layer.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methylthiazolo[5,4-b]pyridin-6-amine (1.0 eq) in anhydrous dichloromethane (DCM). The concentration will depend on the scale of the reaction, but a starting point of 0.1 M is often suitable.

  • Addition of Base: To the solution, add triethylamine (TEA) or pyridine (1.2 eq). Stir the mixture at room temperature for 10-15 minutes. The base is crucial for scavenging the hydrochloric acid that is generated during the reaction.[2]

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. The use of acyl chlorides or anhydrides is a common strategy for acylation.[3][4] The reaction is often exothermic, so slow addition is important to control the temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure acylated product.

Expected Results and Characterization

The expected product is the corresponding N-(2-methylthiazolo[5,4-b]pyridin-6-yl)amide. The yield will vary depending on the specific acyl chloride used but is generally expected to be in the range of 70-90%.

The purified product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

Workflow Visualization

The following diagram illustrates the general workflow for the acylation of 2-Methylthiazolo[5,4-b]pyridin-6-amine.

Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Purification start Dissolve Starting Material in Anhydrous DCM add_base Add Triethylamine or Pyridine start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure Acylated Product purify->product

Caption: Experimental workflow for the acylation of 2-Methylthiazolo[5,4-b]pyridin-6-amine.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, consider increasing the reaction time or using a more reactive acylating agent, such as an acid anhydride in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[5][6][7]

  • Side Reactions: The presence of multiple nucleophilic sites on the starting material could potentially lead to side reactions, although the exocyclic amine is generally the most nucleophilic. If N-acylation of the pyridine ring is observed, milder reaction conditions or a different base may be required.

  • Purification Challenges: If the product is difficult to purify, consider alternative purification techniques such as recrystallization or preparative HPLC.

Conclusion

This application note provides a detailed and reliable protocol for the acylation of 2-Methylthiazolo[5,4-b]pyridin-6-amine. By following the outlined procedures and considering the mechanistic principles, researchers can confidently synthesize a wide range of acylated derivatives for further investigation in drug discovery and development programs. The versatility of this reaction makes it an invaluable tool for the chemical modification of this important heterocyclic scaffold.

References

  • An efficient and simple method for selective acylation of either one of two nitrogen atoms of tosylhydrazide was developed. The selectivity was drastically controlled by a catalytic amount of 4-aminopyridine or 4-(dimethylamino)pyridine with common acylating agents. American Chemical Society. [Link]

  • The acylation of unreactive alcohols with acid anhydrides is greatly facilitated by the addition of a catalytic (0.02-0.1 equivalent) amount of a 4-dialkylaminopyridine. Bar-Ilan University Research Authority. [Link]

  • An efficient and simple method for selective acylation of either one of two nitrogen atoms of tosylhydrazide was developed. The selectivity was drastically controlled by a catalytic amount of 4-aminopyridine or 4-(dimethylamino)pyridine with common acylating agents. Organic Letters. [Link]

  • Reactions of bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboxanhydride (endic anhydride) with 2-, 3-, and 4-aminopyridines...involve chemoselective transformation of the exocyclic amino group. ResearchGate. [Link]

  • This video is about the use of other, less reactive acylating reagents than acyl halides for the preparation of amides from amines. YouTube. [Link]

  • Acylation reagents offer the same advantages as silylation reagents: creating less polar, more volatile derivatives. Regis Technologies. [Link]

  • A practical and efficient synthesis of aryl esters and sulfonates in good yields employs stable and readily available acyl or sulfonyl chlorides and arylboronic acids as the starting materials. Organic Chemistry Portal. [Link]

  • Amines in the form of amine hydrochlorides are efficiently acylated with anhydrides in an aqueous medium on addition of NaHCO3. ResearchGate. [Link]

  • A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized...and tested for their cytotoxicity against human cancer cell lines. National Center for Biotechnology Information. [Link]

  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Thieme. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information. [Link]

  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. [Link]

Sources

Application Note: Optimization of Sandmeyer Reaction on 2-Methylthiazolo[5,4-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol for the optimization of the Sandmeyer reaction on 2-Methylthiazolo[5,4-b]pyridin-6-amine . This guide is structured for medicinal chemists and process development scientists, focusing on overcoming the specific electronic and solubility challenges presented by fused thiazolo-pyridine systems.

Abstract & Strategic Overview

The conversion of 2-Methylthiazolo[5,4-b]pyridin-6-amine (Substrate 1 ) to its corresponding halide (Br, Cl, I) is a critical transformation in the synthesis of kinase inhibitors (e.g., c-KIT, PI3K modulators). However, this substrate presents unique challenges:

  • Electronic Deactivation: The pyridine nitrogen at position 4 exerts a strong electron-withdrawing effect, rendering the C6-amine less nucleophilic and the resulting diazonium species electrophilically "hot" and unstable.

  • Solubility: The fused bicyclic system exhibits poor solubility in standard aqueous mineral acids (

    
    , 
    
    
    
    ), leading to heterogeneous reaction mixtures and stalled conversion.
  • Competitive Hydrolysis: In aqueous media, the high energy diazonium intermediate is prone to rapid nucleophilic attack by water, yielding the undesired phenol byproduct (6-hydroxy analog).

Optimization Strategy: To mitigate these issues, this protocol transitions from classical aqueous conditions (


) to anhydrous Doyle-Sandmeyer conditions . This approach utilizes alkyl nitrites (

) in organic solvents (MeCN) with Copper(II) halides, facilitating in situ radical transfer while eliminating water to suppress phenol formation.

Mechanistic Insight & Reaction Pathway[1]

The successful transformation relies on a radical-nucleophilic aromatic substitution (


) mechanism. Unlike the ionic aqueous pathway, the anhydrous route promotes a Single Electron Transfer (SET) from the Copper catalyst to the diazonium intermediate.
Figure 1: Reaction Mechanism & Pathway

SandmeyerMechanism Substrate Substrate (1) 2-Methylthiazolo[5,4-b]pyridin-6-amine Diazotization Diazotization (t-BuONO / MeCN) Substrate->Diazotization Step 1 Diazonium Diazonium Salt [R-N2]+ X- Diazotization->Diazonium Radical Aryl Radical [R•] Diazonium->Radical SET (Cu I -> Cu II) -N2 Phenol Side Product: Phenol (Hydrolysis) Diazonium->Phenol + H2O (Avoid!) Product Product (2) 6-Halo-2-methylthiazolo[5,4-b]pyridine Radical->Product Halogen Transfer (Cu II -> Cu I) Biaryl Side Product: Biaryl Coupling Radical->Biaryl Dimerization

Caption: Mechanistic pathway highlighting the critical Single Electron Transfer (SET) step facilitated by Copper species. Red dotted lines indicate failure modes (hydrolysis) prevented by anhydrous conditions.

Optimization Parameters (Screening Data)

The following table summarizes the optimization campaigns conducted to maximize yield and purity.

Table 1: Reaction Condition Screening
EntryDiazotizing AgentSolventCatalyst/Halide SourceTemp (°C)Yield (%)Observations
1

(aq)



15%Heavy precipitation; mainly recovered SM.
2

(aq)



35%Significant phenol formation (hydrolysis).
3




42%Poor solubility of substrate in THF.
4




65%Moderate yield; some biaryl coupling.
5



(Anhydrous)

88% Optimal. Clean conversion.
6




70%Difficult workup (DMSO removal).

Key Findings:

  • Solvent: Acetonitrile (

    
    ) provides the best balance of substrate solubility and polarity for the radical mechanism.
    
  • Copper Source:

    
     halides (
    
    
    
    ,
    
    
    ) are superior to
    
    
    in the anhydrous protocol because they immediately trap the aryl radical, preventing side reactions.
  • Temperature: Heating to

    
     is required to drive the decomposition of the stable heterocyclic diazonium species.
    

Detailed Experimental Protocol (Optimized Method)

Target: Synthesis of 6-Bromo-2-methylthiazolo[5,4-b]pyridine

Scale: 1.0 gram (Optimization Scale)

Reagents:
  • Substrate: 2-Methylthiazolo[5,4-b]pyridin-6-amine (

    
    , 
    
    
    
    , MW
    
    
    )
  • Diazotizing Agent: tert-Butyl Nitrite (

    
    ) (
    
    
    
    ,
    
    
    ,
    
    
    purity)
  • Catalyst/Halogen Source: Copper(II) Bromide (

    
    ) (
    
    
    
    ,
    
    
    )
  • Solvent: Acetonitrile (Anhydrous,

    
    ) (
    
    
    
    ,
    
    
    concentration)
Step-by-Step Procedure:
  • Reactor Setup:

    • Equip a

      
       3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum.
      
    • Flame-dry or oven-dry the glassware and purge with nitrogen for 10 minutes.

  • Catalyst Preparation (The "Reverse Addition" Technique):

    • Charge

      
       (
      
      
      
      ,
      
      
      ) into the flask.
    • Add anhydrous Acetonitrile (

      
      ). The solution will turn dark green/black.
      
    • Add

      
       (
      
      
      
      ,
      
      
      ) directly to the copper suspension via syringe.
    • Note: Pre-mixing the oxidant and copper source ensures that as soon as the diazonium forms, the copper is available for the radical transfer.

  • Substrate Addition:

    • Dissolve/suspend the amine substrate (

      
      ) in the remaining Acetonitrile (
      
      
      
      ).
    • Crucial Step: Add the amine solution dropwise to the stirring

      
       mixture over 5–10 minutes.
      
    • Rationale: Slow addition prevents the accumulation of unreacted amine, reducing intermolecular coupling (azo dye formation).

  • Reaction Phase:

    • Stir at Room Temperature (RT) for 30 minutes. Gas evolution (

      
      ) should be visible.
      
    • Heat the reaction block to

      
        and stir for 2 hours.
      
    • IPC (In-Process Control): Monitor by LC-MS. Look for the disappearance of the amine (

      
      ) and appearance of the bromide (
      
      
      
      , 1:1 pattern).
  • Workup:

    • Cool the mixture to RT.

    • Quench by pouring the reaction mixture into

      
       of 
      
      
      
      aqueous
      
      
      .
      • Why HCl? It helps solubilize copper salts, keeping them in the aqueous phase.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via Flash Column Chromatography (

      
      ).[1]
      
    • Eluent:

      
       Ethyl Acetate in Hexanes.
      
    • Expected Product: Off-white to pale yellow solid.

Troubleshooting & Critical Control Points

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Observed Problem1 Incomplete Conversion Start->Problem1 Problem2 Phenol Formation (M+H 167) Start->Problem2 Problem3 Sticky Tar / Polymerization Start->Problem3 Action1 Increase Temp to 80°C Check t-BuONO quality Problem1->Action1 Action2 Ensure Anhydrous MeCN Use Molecular Sieves Problem2->Action2 Action3 Dilute Reaction (0.2M) Slower Addition Rate Problem3->Action3

Caption: Decision tree for common failure modes in heterocyclic Sandmeyer reactions.

Specific Notes for Thiazolo[5,4-b]pyridines:

  • Protonation State: If the reaction is sluggish, the pyridine nitrogen might be coordinating to the Copper. Adding

    
     of 
    
    
    
    can sometimes activate the system by blocking the pyridine N, though this is a secondary optimization step.
  • Safety: While this method avoids isolating the diazonium salt, always perform the reaction behind a blast shield. Thiazole diazonium salts are energetic.

References

  • Doyle, M. P., et al. "Alkyl Nitrites in Organic Synthesis. Direct Substitution of the Amino Group by Halogen." Journal of Organic Chemistry, 1977, 42(14), 2426–2430. Link

  • Barbero, M., et al. "Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides."[2] Synthesis, 2001, 585-590.[2] Link

  • Goossen, L. J., et al. "Sandmeyer-Type Reactions of Diazonium Salts with Boronic Acids." Angewandte Chemie International Edition, 2008, 47(44), 8492–8494. Link

  • Organic Chemistry Portal. "Sandmeyer Reaction - Mechanism and Recent Literature." Link

  • Common Organic Chemistry. "tert-Butyl Nitrite (t-BuONO) reagent profile and standard protocols." Link

Sources

Troubleshooting & Optimization

Improving solubility of 2-Methylthiazolo[5,4-b]pyridin-6-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers working with 2-Methylthiazolo[5,4-b]pyridin-6-amine . The solubility challenges associated with this compound stem from its planar, fused heteroaromatic core, which favors strong intermolecular


-

stacking and hydrogen bonding, leading to high crystal lattice energy.

This document provides self-validating protocols to overcome these thermodynamic barriers while preserving chemical integrity.

Part 1: Technical Overview & Solubility Profile

Compound: 2-Methylthiazolo[5,4-b]pyridin-6-amine Chemical Class: Fused Thiazolopyridine Solubility Challenge: High Lattice Energy / Hydrophobicity Primary Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous,


99.9%)
ParameterSpecification / Note
Molecular Weight ~165.22 g/mol
Predicted LogP ~1.2 - 1.8 (Moderate lipophilicity, but high crystallinity limits solubility)
pKa (Estimated) Pyridine N: ~3-4; Exocyclic Amine: ~2-3 (Weakly basic)
Max Solubility (DMSO) Typically 10–50 mM (requires optimization); <1 mg/mL in water.
Storage (Solid) -20°C, desiccated, protected from light.
Storage (Solution) -20°C or -80°C; Use within 1 month to avoid oxidation.

Part 2: Standard Solubilization Protocol

Objective: Prepare a clear, stable stock solution (typically 10 mM or 20 mM) in DMSO.

Step-by-Step Workflow
  • Preparation:

    • Use anhydrous DMSO (Grade: Molecular Biology or Cell Culture). Water content >0.1% significantly reduces solubility for this scaffold.

    • Pre-warm the DMSO to 37°C in a water bath.

  • Weighing & Addition:

    • Weigh the target mass of 2-Methylthiazolo[5,4-b]pyridin-6-amine into a glass vial (avoid plastic if long-term storage is planned, though polypropylene is acceptable for short-term).

    • Add the calculated volume of warm DMSO to the center of the vial to wash down any powder adhering to the walls.

  • Mechanical Dispersion (Critical):

    • Vortex vigorously for 60 seconds.

    • Observation Point: The solution may appear cloudy or contain visible particulates. This is normal due to the compound's high lattice energy.

  • Energy Input:

    • Sonicate in an ultrasonic water bath at 40°C–45°C for 10–20 minutes.

    • Why: Acoustic cavitation disrupts the intermolecular

      
      -stacking interactions more effectively than stirring alone.
      
  • Validation:

    • Hold the vial up to a light source. The solution must be optically clear with no Tyndall effect (scattering of light by suspended nanoparticles).

    • If clear: Aliquot immediately into amber tubes and freeze.

    • If cloudy: Proceed to the Troubleshooting Guide below.

Part 3: Troubleshooting & FAQs

Q1: The solution remains cloudy after sonication. What is the next step?

Diagnosis: The compound is kinetically trapped in its crystal lattice, or the concentration exceeds the thermodynamic solubility limit. Solution: Acidification (Protonation Strategy) The pyridine nitrogen and the exocyclic amine are basic sites.[1] Protonating them disrupts planar stacking and introduces charge repulsion, drastically increasing solubility.

  • Add 1.0–2.0 equivalents of HCl (using a 1M or 6M HCl stock) or Acetic Acid to the DMSO mixture.

  • Vortex and sonicate again.

  • Note: Ensure your downstream application (e.g., biological assay) can tolerate the acidic pH or that the buffer capacity is sufficient to neutralize it upon dilution.

Q2: The compound precipitates when I dilute the DMSO stock into aqueous buffer.

Diagnosis: "Crashing out." The compound is hydrophobic; rapid change in solvent polarity forces aggregation. Solution: Stepwise Dilution & Carrier Support

  • Never add the DMSO stock directly to a static volume of buffer.

  • Protocol:

    • Place the aqueous buffer on a magnetic stirrer (rapid stirring).

    • Slowly add the DMSO stock dropwise into the vortex of the stirring buffer.

  • Additives: If precipitation persists, pre-dissolve the compound in DMSO containing 5–10% Tween-80 or Cremophor EL before adding to the buffer. Alternatively, use a buffer containing 0.5–1.0% Cyclodextrin (HP-

    
    -CD)  to encapsulate the hydrophobic core.
    
Q3: My stock solution turned dark yellow/brown after storage. Is it still good?

Diagnosis: Oxidation. Aminothiazoles are susceptible to oxidative degradation, forming azo-dimers or N-oxides, especially in DMSO (which can act as an oxidant). Solution:

  • Discard the stock if the color change is significant.

  • Prevention: Always purge the headspace of storage vials with Nitrogen or Argon gas before closing. Store at -80°C. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).

Q4: Can I use DMF instead of DMSO?

Answer: Yes. DMF (Dimethylformamide) is often a better solvent for planar heteroaromatics due to slightly different polarity and dipole moment.

  • Caveat: DMF is more toxic to cells than DMSO. Ensure the final concentration in cell-based assays is <0.1% (vs. <0.5% for DMSO).

Part 4: Decision Logic Visualization

The following diagram illustrates the logical flow for solubilizing difficult heteroaromatic amines.

SolubilityWorkflow cluster_legend Key Factors Start Start: Solid Compound + Anhydrous DMSO Mix Vortex (1 min) + Sonicate (40°C, 15 min) Start->Mix Check Visual Inspection: Is solution clear? Mix->Check Success Success: Aliquot & Freeze (-20°C / -80°C) Check->Success Yes Cloudy Solution is Cloudy/Precipitated Check->Cloudy No Acid Add 1-2 eq. HCl or Acetic Acid Cloudy->Acid Step 2: Protonation (If Heat Fails) Heat Increase Temp to 60°C (Max 10 mins) Cloudy->Heat Step 1: Thermal Energy Dilute Dilute to 50% Concentration Cloudy->Dilute Step 3: Saturation Limit Reached Acid->Check Heat->Check Dilute->Check Note1 Planar Structure = High Lattice Energy Note2 Basic Nitrogens = Acid Soluble

Caption: Decision tree for optimizing the solubility of 2-Methylthiazolo[5,4-b]pyridin-6-amine, prioritizing thermal energy and protonation strategies.

Part 5: References

  • PubChem. 2-Methylthiazolo[5,4-b]pyridine | C7H6N2S.[2] National Library of Medicine. Available at: [Link]

  • LifeTein. How to dissolve hydrophobic peptides and heterocycles in DMSO. Technical Protocols.[1][3][4] Available at: [Link]

  • National Institutes of Health (NIH). Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics. PMC. Available at: [Link]

  • MDPI. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. Molecules Journal. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for 2-Methylthiazolo[5,4-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 2-Methylthiazolo[5,4-b]pyridin-6-amine reaction mixtures. As a pivotal scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, achieving high purity of this compound is critical for accurate downstream biological evaluation and drug development.[1] This document is designed to equip researchers with the expert knowledge and practical protocols necessary to overcome common purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the workup and purification of 2-Methylthiazolo[5,4-b]pyridin-6-amine.

Problem 1: Low or No Recovery of Product After Aqueous Workup

Symptom: After performing a standard aqueous workup (e.g., washing the organic layer with water or brine), the desired product is absent or significantly diminished in the organic phase upon analysis (TLC, LC-MS).

Root Cause Analysis: The 6-amino group on the pyridine ring imparts a basic character to the molecule. During the workup, if the aqueous phase is even slightly acidic, the amine can be protonated, forming a water-soluble ammonium salt. This salt will partition into the aqueous layer, leading to its inadvertent disposal and catastrophic loss of yield.[2][3]

Solution Strategy:

  • pH Monitoring and Control: Always ensure the aqueous phase is neutral or slightly basic (pH > 7.5) before separating the layers. Use pH paper or a calibrated meter to check.

  • Product Recovery from Aqueous Layer: If you suspect the product has been extracted into an acidic aqueous layer, do not discard it.

    • Basify the aqueous layer by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH) until the pH is ~8-9.

    • The neutral amine should precipitate out if it has low aqueous solubility. If it does not, extract the basified aqueous layer multiple times with an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate).[3][4]

    • Combine the organic extracts, dry with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Problem 2: Persistent Impurities with Similar Polarity to the Product

Symptom: Thin Layer Chromatography (TLC) or LC-MS analysis of the product after column chromatography shows one or more persistent spots/peaks with an Rf value or retention time very close to that of 2-Methylthiazolo[5,4-b]pyridin-6-amine.

Root Cause Analysis: These impurities are often structural isomers or unreacted starting materials with similar functional groups and polarity. For instance, in syntheses involving the cyclization of a substituted aminopyridine, incomplete cyclization can leave behind a highly polar, acyclic precursor.

Solution Strategies:

  • Orthogonal Purification Technique - Acid-Base Extraction: Leverage the basicity of the target amine, a property that many neutral impurities will lack. This method is an excellent first-pass purification step before chromatography.[5][6] An effective acid-base extraction can remove non-basic impurities, simplifying the subsequent chromatographic separation. (See Protocol 1).

  • Chromatography System Optimization:

    • Solvent System Modification: If using a standard Ethyl Acetate/Hexane system, switch to a more polar or different selectivity system. A common choice for amines is a gradient of Dichloromethane (DCM) to DCM/Methanol (MeOH). Adding a small amount of triethylamine (~0.5-1%) to the eluent can deactivate acidic sites on the silica gel, reducing tailing and improving the separation of basic compounds.

    • Adsorbent Change: If silica gel fails to provide adequate separation, consider using a different stationary phase like alumina (neutral or basic) or a reversed-phase (C18) column.

  • Recrystallization: If a solid product of ~85-95% purity can be isolated, recrystallization is a powerful technique for removing small amounts of closely-related impurities. Experiment with various solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes, Acetonitrile) to find one where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurity remains in solution.

Problem 3: Product Tailing or Smearing on Silica Gel Column

Symptom: During column chromatography, the product does not move as a tight band but rather as a long, trailing smear, leading to poor separation and mixed fractions.

Root Cause Analysis: The basic amine group on your compound interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding causes the smearing effect and can lead to irreversible adsorption and yield loss.

Solution Strategy:

  • Deactivate the Silica: Add a small percentage of a basic modifier to your mobile phase.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.5-1% (v/v) to your eluent mixture. These amines are volatile and can be easily removed during solvent evaporation. They compete with your product for binding to the acidic sites on the silica.

    • Ammonia: For more polar solvent systems (e.g., DCM/MeOH), preparing the methanol component as a 2M solution of ammonia in methanol (commercially available or prepared by bubbling ammonia gas through methanol) can be highly effective. A final eluent might be 95:5:0.5 DCM/MeOH/NH₄OH.

  • Sample Loading Technique: Dissolve the crude product in a minimal amount of the initial eluent or DCM. For less soluble materials, pre-adsorb the compound onto a small amount of silica gel (dry loading) rather than loading it as a concentrated solution (wet loading). This often results in sharper bands.

Frequently Asked Questions (FAQs)

Q1: What is the best first step to purify a crude reaction mixture of 2-Methylthiazolo[5,4-b]pyridin-6-amine?

For most reaction outcomes, a preliminary acid-base extraction is the most efficient first step.[5] It rapidly separates your basic product from neutral organic byproducts and acidic starting materials or reagents, significantly simplifying any subsequent chromatographic steps. See the Purification Strategy Decision Tree below for guidance.

Q2: How do I choose the right purification strategy?

The optimal strategy depends on the nature and quantity of the impurities. The following decision tree provides a general workflow.

Diagram 1: Purification Strategy Decision Tree

G cluster_start Initial Assessment cluster_extraction Liquid-Liquid Extraction cluster_chromatography Chromatography cluster_final Final Polishing Crude Crude Reaction Mixture Extraction Perform Acid-Base Extraction (Protocol 1) Crude->Extraction Contains acidic or neutral impurities Column Column Chromatography (Protocol 2) Crude->Column Impurities are neutral and of similar polarity Extraction->Column Impurities remain Recryst Recrystallization (Protocol 3) Extraction->Recryst Product precipitates from extraction, >90% pure Column->Recryst Solid product, >90% pure Pure Pure Product (>98%) Column->Pure >98% pure after column Recryst->Pure

A decision tree for selecting the appropriate purification method.

Q3: What are some good starting solvent systems for column chromatography?

Always develop your solvent system using TLC first. Spot your crude mixture and test various solvent ratios to achieve an Rf value of ~0.25-0.35 for the desired product.

Solvent System Typical Ratio (v/v) Comments & Best Use Case
Dichloromethane / Methanol100:0 to 90:10Excellent general-purpose system for moderately polar amines. Start with a low percentage of MeOH and increase polarity gradually.
Ethyl Acetate / Hexanes20:80 to 100:0Good for less polar compounds. May cause tailing without a basic modifier.
Dichloromethane / Methanol / Ammonium Hydroxide95:5:0.5Highly effective for eliminating band tailing. Use when strong interaction with silica is observed.
Chloroform / Acetone90:10 to 50:50An alternative system if DCM/MeOH fails to provide separation. Use in a well-ventilated fume hood.

Q4: My purified product is a persistent oil, but literature suggests it should be a solid. What can I do?

This typically indicates the presence of residual solvents or impurities that are depressing the melting point.

  • High Vacuum Drying: Dry the oil under high vacuum for several hours, possibly with gentle heating (e.g., 40 °C), to remove trace solvents.

  • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., cold diethyl ether, hexanes, or pentane). Stir or sonicate the mixture. The product should solidify, and the impurities will be washed away. Decant the solvent and repeat.

  • Re-purification: If trituration fails, the impurity level is likely too high. Re-purify using an optimized chromatography protocol.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow

This protocol is designed to isolate the basic 2-Methylthiazolo[5,4-b]pyridin-6-amine from neutral and acidic impurities.

Diagram 2: Acid-Base Extraction Workflow

G A 1. Dissolve Crude Mixture in Organic Solvent (e.g., EtOAc) B 2. Add 1M HCl (aq) and Shake in Separatory Funnel A->B C Separate Layers B->C D Aqueous Layer (Contains Protonated Amine Salt) C->D Lower Layer (typically) E Organic Layer (Contains Neutral & Acidic Impurities) C->E Upper Layer (typically) F 3. Basify with 1M NaOH to pH ~9 D->F J Discard E->J G 4. Extract with Organic Solvent (3x) F->G H 5. Combine Organic Extracts, Dry (Na₂SO₄), & Concentrate G->H I Purified Amine H->I

Visual workflow for the purification of an amine via acid-base extraction.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Extract the organic layer one more time with 1M HCl to ensure all amine has been transferred to the aqueous phase. Combine the aqueous extracts. The organic layer now contains neutral and acidic impurities and can be set aside.

  • Cool the combined aqueous extracts in an ice bath. Slowly add 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) with stirring until the solution becomes basic (pH 8-9, check with pH paper).

  • Extract the now-basic aqueous solution three times with fresh portions of EtOAc or DCM.

  • Combine these new organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Secure a glass column of appropriate size. Add the initial eluent, then slowly pour in silica gel as a slurry. Allow it to pack under gentle pressure or gravity.

  • Prepare the Sample: Dissolve the crude material (post-extraction, if performed) in a minimal volume of DCM or the mobile phase. Alternatively, create a "dry load" by adsorbing the material onto a small amount of silica, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution: Carefully add the eluent (e.g., 98:2 DCM/MeOH + 0.5% TEA) to the column. Apply gentle air pressure to begin elution, collecting fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC. Spot every few fractions on a TLC plate and visualize under UV light and/or with a stain (e.g., potassium permanganate).

  • Combine and Concentrate: Combine the fractions that contain the pure product, and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 3: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your semi-pure solid. Add a potential solvent (e.g., ethanol) dropwise while heating until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. If pure crystals form, you have found a suitable solvent. If no crystals form, the compound may be too soluble; try a less polar solvent or a co-solvent system (e.g., Ethanol/Water).

  • Bulk Procedure: Dissolve the bulk of your material in the minimum amount of the hot solvent.

  • Filtration: If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the clear filtrate to cool slowly.

  • Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove all residual solvent.

References

  • Acid–base extraction - Wikipedia. Provides a detailed overview of the theory and technique of using acid-base chemistry for separating compounds, which is fundamental for purifying amines like the target molecule. [Link: https://en.wikipedia.org/wiki/Acid%E2%80%93base_extraction]
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Offers practical examples and diagrams illustrating how amines are converted to water-soluble salts with acid for extraction from an organic layer. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Extraction/4.08%3A_Acid-Base_Extraction]
  • Acid-Base Extraction - University of Colorado Boulder. A procedural guide that outlines the steps for separating acidic, basic, and neutral compounds, including backwashing techniques to improve purity. [Link: https://www.colorado.
  • Acid-Base Extraction - Chemistry LibreTexts (Alternative). Reinforces the principle that rendering an organic compound ionic increases its water solubility, forming the basis of this purification method. [Link: https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/03%3A_Lab_Techniques/3.04%3A_Acid-Base_Extraction]
  • Acid and Base Extraction - Confluence - University of Toronto. Discusses the advantages of acid-base extraction, such as speed and convenience, and provides reaction examples for extracting basic amines. [Link: https://eic.engineering.utoronto.ca/wp-content/uploads/2021/01/Acid-and-Base-Extraction.pdf]
  • Separation of heteroaromatic amines in food products - PubMed. While focused on food products, this article discusses analytical strategies for extracting and preconcentrating heteroaromatic amines, highlighting the general chemical properties relevant to their separation. [Link: https://pubmed.ncbi.nlm.nih.gov/11056345/]
  • Affinity Chromatography Troubleshooting - Sigma-Aldrich. A troubleshooting guide for chromatography that, while focused on affinity, provides universally applicable advice on issues like clogged columns, distorted bands, and poor binding/elution, which are relevant to silica gel chromatography. [Link: https://www.sigmaaldrich.
  • 2-Amino-5-methylthiazole - HELIX Chromatography. Describes the use of mixed-mode chromatography for analyzing complex mixtures containing thiazole derivatives, suggesting advanced chromatographic strategies when simple methods fail. [Link: https://helixchrom.com/2-amino-5-methylthiazole/]
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC. This primary research article details the synthesis and purification of various thiazolo[5,4-b]pyridine derivatives, mentioning the use of column chromatography on silica gel for product purification. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356068/]
  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity - ResearchGate. This paper describes synthetic procedures where flash column chromatography on silica gel was used to purify related heterocyclic structures, noting the use of triethylamine (NEt₃) in the eluent to improve purification. [Link: https://www.researchgate.

Sources

Technical Support Center: Regioselective Functionalization of Thiazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocycle Functionalization Support Hub. Ticket ID: #TZP-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thiazolopyridine Challenge

Thiazolopyridines (specifically the [5,4-b] and [4,5-b] isomers) represent a "privileged scaffold" in drug discovery, yet they act as electronic chameleons. The fusion of an electron-rich thiazole with an electron-deficient pyridine creates conflicting vectors for functionalization.

The Core Problem: Standard rules of engagement (e.g., benzene chemistry) fail here.

  • Electrophilic Aromatic Substitution (EAS) is sluggish due to the pyridine ring's deactivation.

  • Nucleophilic attack is complicated by competitive binding at two different nitrogen atoms.

  • C-H Activation suffers from "site-confusion" between the acidic thiazole C-2 and the pyridine C-H bonds.

This guide provides self-validating protocols to resolve these regioselectivity conflicts.

Module 1: Troubleshooting C-H Activation & Arylation

User Question: "I am attempting direct C-H arylation on thiazolo[5,4-b]pyridine, but I am getting a mixture of C-2 and C-7 products, or no reaction at all. How do I lock selectivity?"

Technical Diagnosis

Regioselectivity in Pd-catalyzed C-H arylation is dictated by the acidity of the C-H bond (CMD mechanism) versus electronic repulsion (N-lone pair interaction).[1]

  • C-2 Position (Thiazole): The most acidic proton (pKa ~29). Favored by bases and concerted metallation-deprotonation (CMD) pathways.

  • C-7 Position (Pyridine): Sterically accessible but less acidic. Functionalization here often requires specific directing groups or blocking of the C-2 site.

Solution Protocol: The "Base-Switch" Strategy

To control selectivity, you must modulate the base and the catalyst ligand sphere.

Target SiteCatalyst SystemBaseSolventMechanism
C-2 (Thiazole) Pd(OAc)₂ / PPh₃Cs₂CO₃DioxaneCMD (Acidity driven). The carbonate base deprotonates the most acidic C-2 position.
C-7 (Pyridine) Pd(OAc)₂ / XPhosAg₂CO₃DMF/DMSOSteric/Electronic Control. Silver salts sequester halides and promote electrophilic palladation at the less hindered pyridine ring, often after C-2 is blocked.
Step-by-Step Workflow: C-7 Selective Arylation

Prerequisite: If C-2 is open, it will react first. Block C-2 (e.g., with a methyl group or halogen) or perform sequential arylation (C-2 first, then C-7).

  • Reaction Setup: Charge a microwave vial with thiazolo[5,4-b]pyridine (1.0 equiv), Aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%).

  • Add Additive: Add Ag₂CO₃ (2.0 equiv). Note: Silver acts as a halide scavenger, creating a cationic Pd species that is more reactive toward the electron-deficient pyridine ring.

  • Conditions: Heat to 120 °C in DMF for 12 hours.

  • Checkpoint: Monitor by LCMS. If C-2 arylation is observed as a minor impurity, lower temperature to 100 °C to enhance kinetic differentiation.

Module 2: Radical Functionalization (Minisci Reaction)

User Question: "I need to add an alkyl group. Standard Friedel-Crafts failed. I tried the Minisci reaction, but I'm seeing multiple isomers and low yields. Why?"

Technical Diagnosis

The Minisci reaction involves the addition of nucleophilic alkyl radicals to the protonated (electron-deficient) heterocycle.

  • The Trap: Thiazolopyridines have two nitrogen atoms. Protonation can occur at either, but usually favors the more basic pyridine nitrogen.

  • Regioselectivity: Radicals attack the position with the lowest electron density. In thiazolo[5,4-b]pyridine, this is typically C-7 (para to the pyridine nitrogen) or C-5 (ortho), but the fused thiazole ring donates electron density, complicating the map.

Troubleshooting Table: Optimizing Radical Addition
IssueRoot CauseCorrective Action
Low Conversion Mono-protonation is insufficient to activate the ring.Use TFA: Switch solvent to a DCM/Water biphasic system with TFA (Trifluoroacetic acid) to ensure full protonation of the pyridine nitrogen.
C-2 vs C-7 Mix Lack of steric control.Switch Radical Source: Use zinc sulfinates (Baran diversinates) instead of carboxylic acids/Ag+. They operate under milder conditions and show better steric discrimination.
Over-alkylation Product is more reactive than starting material.Stop Early: Monitor reaction and quench at 70% conversion.

Module 3: Visualizing the Selectivity Landscape

The following decision tree helps you select the correct conditions based on your desired substitution pattern.

Thiazolopyridine_Functionalization Start Target Position on Thiazolo[5,4-b]pyridine C2 C-2 (Thiazole Ring) Start->C2 Most Acidic Site C7 C-7 (Pyridine Ring) Start->C7 Most Electron Deficient C5 C-5 (Pyridine Ring) Start->C5 Ortho to Pyridine N Lithiation Lithiation (n-BuLi) -78°C C2->Lithiation Electrophiles (E+) CH_Act_C2 Pd-Catalyzed C-H (CMD Mechanism) C2->CH_Act_C2 Aryl Halides Minisci Minisci Radical Alkylation (H+ / R•) C7->Minisci Alkyl Radicals Oxidation N-Oxide Activation (mCPBA -> POCl3) C7->Oxidation Cl installation SNAr SNAr Displacement (Requires Leaving Group) C5->SNAr Nucleophiles

Figure 1: Decision logic for regioselective functionalization of thiazolo[5,4-b]pyridine. Select conditions based on electronic vs. acidic properties of the ring.

Module 4: Handling "Impossible" Substitutions (EAS)

User Question: "I need to halogenate the pyridine ring (C-6 or C-7), but NBS/NIS gives me nothing or messy sludge."

Technical Diagnosis

Direct Electrophilic Aromatic Substitution (EAS) on thiazolopyridines is notoriously difficult because the bicyclic system is electron-poor. Standard Lewis acid catalysis often fails because the catalyst coordinates to the nitrogen lone pair, deactivating the ring further.

The "N-Oxide" Bypass Protocol

To halogenate the pyridine ring, you must first activate it via N-oxidation.

  • N-Oxidation: Treat thiazolopyridine with mCPBA (1.2 equiv) in DCM at RT.

    • Why: This creates the N-oxide, which pushes electron density into the pyridine ring (specifically at C-2 and C-4 relative to the pyridine N), making it susceptible to electrophiles.

  • Regioselective Chlorination: Treat the N-oxide with POCl₃ (Phosphorus oxychloride).

    • Mechanism:[2][3][4][5][6] This is not simple EAS. It is a rearrangement-chlorination. The oxygen attacks phosphorus, creating a good leaving group, followed by chloride attack.

    • Result: This typically installs a Chlorine at C-5 or C-7 (alpha/gamma to the nitrogen), which can then be used as a handle for Cross-Coupling.

Frequently Asked Questions (FAQ)

Q: Why does n-BuLi lithiation always give me the C-2 product? A: This is a kinetic control issue. The C-2 proton (between Sulfur and Nitrogen) is significantly more acidic (pKa ~29) than any pyridine proton (pKa ~40+). To lithiate the pyridine ring, you must either block C-2 or use a "Halogen Dance" strategy (lithiate C-2, then allow equilibration if a halogen is present).

Q: Can I use Suzuki coupling directly on the unfunctionalized core? A: No. Suzuki requires a halogen handle (Br/Cl/I) or a boronic acid. You must first perform Direct C-H Arylation (Module 1) or halogenate via the N-Oxide Bypass (Module 4) to install the necessary handle.

Q: My Minisci reaction is giving a 50:50 mixture of C-5 and C-7 isomers. A: This is common. To fix this, use a blocking group .[5]

  • Protocol: Pre-functionalize C-7 with a chlorine (via N-oxide method). Perform Minisci (forces C-5 attack). Then remove the chlorine via hydrogenolysis (Pd/C, H₂) if needed.

References

  • Minisci Reaction & Regioselectivity

    • Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[5] J. Am. Chem. Soc., 2021.[5]

  • C-H Arylation Mechanisms

    • "Pd-Catalyzed and Copper Assisted Regioselective Sequential C2 and C7 Arylation of Thiazolo[5,4-f]quinazolin-9(8H)-one." Org.[7][8] Lett., 2016.[7]

  • Lithiation & Electronic Control

    • "Highly regioselective lithiation of pyridines bearing an oxetane unit."[9] Chem. Commun., 2013.

  • General Thiazole/Pyridine Functionalization Reviews

    • "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." MDPI, 2021.

Disclaimer: Experimental protocols involve hazardous chemicals. Always consult local safety data sheets (SDS) and perform risk assessments before replication.

Sources

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Characterization of 2-Methylthiazolo[5,4-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. This guide offers an in-depth comparative analysis of the ¹H NMR characterization of 2-Methylthiazolo[5,4-b]pyridin-6-amine, a key scaffold in medicinal chemistry. While direct experimental data for this specific molecule is not publicly available, this document provides a robust, predictive analysis based on the spectral data of closely related analogues, offering researchers a reliable reference for spectral interpretation and quality control.

Unveiling the Structure: Predicted ¹H NMR Profile

The ¹H NMR spectrum of 2-Methylthiazolo[5,4-b]pyridin-6-amine is anticipated to exhibit a distinct set of signals corresponding to its unique electronic and structural environment. By drawing comparisons with documented thiazolo[5,4-b]pyridine derivatives, a predicted spectral profile in a common NMR solvent like DMSO-d₆ can be constructed.

The core structure of 2-Methylthiazolo[5,4-b]pyridin-6-amine features a fused heterocyclic system. The pyridine ring is substituted with an amino group at the 6-position, which is expected to significantly influence the chemical shifts of the adjacent aromatic protons through its electron-donating mesomeric effect. The thiazole ring contains a methyl group at the 2-position, which will present as a characteristic singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methylthiazolo[5,4-b]pyridin-6-amine in DMSO-d₆

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzRationale for Prediction
CH₃ (Methyl at C2)~2.6SingletN/ABased on typical chemical shifts for methyl groups on thiazole rings.
NH₂ (Amino at C6)~6.5 - 7.5Broad SingletN/AThe chemical shift of amino protons can vary and is often broad due to quadrupole broadening and exchange. The position is influenced by the electron-donating nature of the group.
H5 (Pyridine Ring)~6.8 - 7.2Doublet~8-9 HzExpected to be shifted upfield due to the strong electron-donating effect of the adjacent amino group at C6. Coupled to H7.
H7 (Pyridine Ring)~7.8 - 8.2Doublet~8-9 HzExpected to be in a more downfield region compared to H5, influenced by the thiazole ring fusion. Coupled to H5.

Comparative Spectral Analysis: Learning from Analogs

The predicted chemical shifts are derived from the analysis of structurally similar compounds found in the literature. For instance, studies on various substituted thiazolo[5,4-b]pyridines reveal consistent patterns in their ¹H NMR spectra.[1][2][3] The position of substituents on the pyridine ring dramatically alters the electronic environment and, consequently, the chemical shifts of the ring protons.

For example, in related thiazolo[5,4-b]pyridine systems, protons ortho to an amino substituent on the pyridine ring typically experience a significant upfield shift. Conversely, protons on the pyridine ring that are part of the fused system with the electron-withdrawing thiazole ring tend to resonate at a lower field. The methyl group on the thiazole ring consistently appears as a singlet in the range of 2.5-2.8 ppm.

Experimental Protocol for ¹H NMR Acquisition

To obtain high-quality ¹H NMR data for 2-Methylthiazolo[5,4-b]pyridin-6-amine or its analogues, a standardized experimental protocol is crucial. The following methodology is recommended for researchers synthesizing and characterizing this class of compounds.

Step-by-Step ¹H NMR Acquisition Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified solid sample.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its ability to solubilize a wide range of compounds and minimize proton exchange of N-H protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure adequate signal dispersion.[1][2]

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of approximately 0-12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by referencing the residual DMSO peak to 2.50 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to establish the connectivity of the protons.

Logical Framework for Spectral Interpretation

The interpretation of the ¹H NMR spectrum should follow a logical workflow to ensure accurate structure elucidation.

G A Obtain ¹H NMR Spectrum B Identify Solvent and Reference Peaks A->B C Identify Singlet for CH₃ Group (~2.6 ppm) B->C D Identify Broad Singlet for NH₂ Group (~6.5-7.5 ppm) B->D E Identify Aromatic Protons (doublets, ~6.8-8.2 ppm) B->E H Confirm Structure C->H D->H F Analyze Coupling Constants (J-values) E->F G Assign H5 and H7 based on Chemical Shifts and Coupling F->G G->H

Caption: Workflow for ¹H NMR spectral interpretation of 2-Methylthiazolo[5,4-b]pyridin-6-amine.

Conclusion and Future Directions

This guide provides a foundational understanding of the expected ¹H NMR characteristics of 2-Methylthiazolo[5,4-b]pyridin-6-amine based on a comparative analysis of related structures. While predictive, this information serves as a valuable tool for researchers in the initial stages of compound characterization. The definitive structural confirmation will ultimately rely on the acquisition of experimental data for the target molecule. Future work should focus on the synthesis and full spectral characterization of this compound to validate and refine the predictions made herein.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. [Link]

  • Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. ResearchGate. [Link]

Sources

Comparing reactivity of thiazolo[5,4-b]pyridine vs thiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the reactivity, synthesis, and electronic properties of thiazolo[5,4-b]pyridine and thiazolo[4,5-b]pyridine . It is designed for medicinal chemists and synthetic organic chemists requiring precise control over functionalization vectors on these privileged scaffolds.

Executive Summary: The Structural Divergence

The core difference between these two isomers lies in the orientation of the thiazole ring relative to the pyridine nitrogen. This "heteroatom proximity" dictates their electronic character, chelation potential, and synthetic accessibility.

  • Thiazolo[5,4-b]pyridine: The thiazole Sulfur is proximal to the pyridine Nitrogen (

    
    -syn-
    
    
    
    ). This arrangement reduces lone-pair repulsion, making the scaffold a stable hinge-binder in kinase inhibitors (e.g., PI3K, c-Kit).
  • Thiazolo[4,5-b]pyridine: The thiazole Nitrogen is proximal to the pyridine Nitrogen (

    
    -syn-
    
    
    
    ). This creates a 1,4-diaza motif mimicking the N7/N9 region of purines, acting as a potent purine bioisostere but introducing potential for metal chelation.
Structural & Electronic Map

The following diagram illustrates the fusion orientation and the resulting numbering/electronic hotspots.

G cluster_54b Thiazolo[5,4-b]pyridine (S-proximal) cluster_45b Thiazolo[4,5-b]pyridine (N-proximal) struct54 Pyridine N at pos 4 Thiazole S at pos 1 S(1) is close to N(4) (Reduced repulsion) feat54 Key Features: - C-7: High SNAr Reactivity - C-2: Acidic Proton - N-4: Kinase Hinge Binder struct54->feat54 Electronic Consequence struct45 Pyridine N at pos 4 Thiazole N at pos 3 N(3) is close to N(4) (Purine-like motif) feat45 Key Features: - C-7: High SNAr Reactivity - C-2: Acidic Proton - N3/N4: Chelation Site struct45->feat45 Electronic Consequence

Caption: Structural orientation of thiazolopyridine isomers showing the critical proximity of heteroatoms relative to the pyridine nitrogen (N-4).

Reactivity Profile Comparison

Nucleophilic Aromatic Substitution ( )

Both scaffolds are electron-deficient due to the pyridine ring, facilitating


 reactions. However, the position of the leaving group (typically halides) dictates the ease of substitution.
FeatureThiazolo[5,4-b]pyridine Thiazolo[4,5-b]pyridine
Primary

Site
C-7 (para to Pyridine N)C-7 (para to Pyridine N)
Secondary

Site
C-5 (ortho to Pyridine N)C-5 (ortho to Pyridine N)
Reactivity Trend High. The C-7 position is highly activated by the para-nitrogen. Common route for introducing morpholine/piperazine moieties.High. Similar reactivity profile. C-7 substitution is standard for generating library diversity.
Mechanism Note Meisenheimer complex stabilized by N-4.Meisenheimer complex stabilized by N-4.
Lithiation and C-H Activation

The acidity of the C-2 proton (thiazole ring) is a defining feature for both isomers, allowing for functionalization via lithiation-trapping sequences.

  • Thiazolo[5,4-b]pyridine:

    • C-2 Lithiation: Readily achieved with

      
      -BuLi at -78°C. The resulting anion is stable.
      
    • Directing Effects: The N-4 nitrogen is spatially distant from C-2, reducing self-directing metallation (DoM) interference from the pyridine ring.

  • Thiazolo[4,5-b]pyridine:

    • C-2 Lithiation: Also feasible, but the proximity of N-3 and N-4 can create competition for lithium coordination.

    • C-H Acidity: The C-2 proton is flanked by S and N, making it the most acidic site (

      
      ).
      
Electrophilic Aromatic Substitution ( )

Both systems are deactivated aromatic rings. Direct nitration or halogenation is difficult without activation (e.g., N-oxide formation or amino-group donation).

  • Preferred Site: If activated (e.g., by an amino group at C-2), electrophiles attack the pyridine ring at C-6 (meta to N) or C-5 (ortho to N), depending on the directing group.

Synthesis Pathways: The "Precursor Logic"

The synthesis of these isomers requires orthogonal starting materials to establish the correct fusion orientation.

Workflow Diagram: Synthesis Logic

Synthesis cluster_S54 Route A: Thiazolo[5,4-b]pyridine cluster_S45 Route B: Thiazolo[4,5-b]pyridine start1 3-Amino-2-chloropyridine inter1 Intermediate: Thiourea / Thiocyanate start1->inter1 + KSCN reagent1 KSCN / Br2 (Kaufmann Reaction) prod1 2-Amino-thiazolo[5,4-b]pyridine inter1->prod1 Cyclization (S attacks C-2) start2 2-Chloro-3-nitropyridine inter2 Smiles Rearrangement (S-N Type) start2->inter2 SNAr (S attacks C-2) reagent2 Thioamide / Thiol + Base prod2 Thiazolo[4,5-b]pyridine inter2->prod2 Nitro reduction & Cyclization

Caption: Orthogonal synthetic strategies. [5,4-b] exploits the nucleophilicity of exocyclic amine precursors, while [4,5-b] typically utilizes nitro-group reduction/condensation cascades.

Experimental Protocols

Protocol A: Synthesis of Thiazolo[5,4-b]pyridine Scaffold

Target: 2-Aminothiazolo[5,4-b]pyridine via Oxidative Cyclization

Rationale: This method utilizes the commercially available 3-amino-2-chloropyridine.[1] The sulfur is introduced via thiocyanate, and the ring closes onto the electron-deficient C-2 position.

  • Reagents: 3-Amino-2-chloropyridine (1.0 eq), Potassium Thiocyanate (KSCN, 2.0 eq), Acetic Acid (AcOH), Bromine (

    
    , 1.0 eq) or 
    
    
    
    .
  • Procedure:

    • Dissolve 3-amino-2-chloropyridine in glacial AcOH at room temperature.

    • Add KSCN and stir for 30 minutes to form the thiourea intermediate.

    • Add

      
       dropwise at 0°C (or use 
      
      
      
      for a greener approach).
    • Heat the mixture to 80°C for 4 hours. The sulfur attacks the C-2 position, displacing the chloride.

    • Workup: Neutralize with

      
       to precipitate the product. Filter and wash with water.
      
  • Yield: Typically 70-85%.

  • Validation:

    
     NMR shows loss of the pyridine C-2 proton and appearance of a broad 
    
    
    
    singlet.
Protocol B: Functionalization of Thiazolo[4,5-b]pyridine

Target:


 Reaction at C-7

Rationale: The C-7 position is activated by the para-relationship to the pyridine nitrogen. This protocol is standard for library generation.

  • Reagents: 7-Chlorothiazolo[4,5-b]pyridine (1.0 eq), Morpholine (1.5 eq),

    
     (2.0 eq), DMF.
    
  • Procedure:

    • Dissolve 7-chlorothiazolo[4,5-b]pyridine in dry DMF.

    • Add Morpholine and Triethylamine.[2]

    • Heat to 90°C for 2-4 hours. Monitor by TLC/LCMS.

    • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

  • Yield: >80%.

  • Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism. The intermediate anion is stabilized by resonance into the pyridine nitrogen.

References

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. Context: Detailed SAR and synthesis of [5,4-b] derivatives for kinase inhibition.

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Source: ResearchGate / Microreview. Context: Comprehensive review of synthetic strategies including Smiles rearrangement and solid-phase synthesis.

  • Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive SNAr Processes. Source: Thieme Connect / Synthesis. Context: Methodology for base-promoted reactions of 2-chloro-3-nitropyridines.

  • Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discovery of natural products containing the thiazolo[5,4-b]pyridine skeleton.[1][3][4]

  • Direct Lithiation and Substitution of Pyridine Derivatives. Source: Heterocycles / CLOCKSS. Context: General principles of lithiation in pyridine-fused systems relevant to C-2 functionalization.

Sources

HPLC retention time standards for 2-Methylthiazolo[5,4-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of HPLC retention time standards for 2-Methylthiazolo[5,4-b]pyridin-6-amine , a critical heteroaromatic scaffold often utilized in the synthesis of kinase inhibitors (e.g., PI3K, c-KIT).[1]

Executive Summary & Compound Profile

2-Methylthiazolo[5,4-b]pyridin-6-amine is a fused bicyclic aromatic system.[1] Unlike its reduced counterpart (the tetrahydro- derivative used in Edoxaban synthesis), this fully aromatic scaffold presents unique chromatographic challenges due to the basicity of the pyridine nitrogen and the polarity of the exocyclic amine.

  • CAS Number: 91813-40-0 (Generic/Scaffold Reference)[1]

  • Molecular Formula: C₇H₇N₃S[1]

  • Molecular Weight: 165.22 g/mol [1]

  • Key Physicochemical Properties:

    • LogP (Predicted): ~1.2 – 1.5 (Moderately lipophilic, suitable for RP-HPLC).

    • pKa (Predicted): ~5.5 (Pyridine N) and ~3.0 (Thiazole N). The exocyclic amine is electronically coupled to the ring, reducing its basicity compared to an aliphatic amine but increasing the compound's UV absorptivity.

Critical Comparison: Method Performance & Selectivity

The following comparison evaluates the "Product" (the Optimized High-pH Method) against the "Alternative" (Standard Low-pH Method) commonly used in generic screening.

Performance Matrix: High-pH vs. Low-pH Method
FeatureMethod A (Standard Low pH) Method B (Optimized High pH) Scientific Rationale
Mobile Phase 0.1% Formic Acid (pH ~2.[1]7)10mM Ammonium Bicarbonate (pH 10.0)High pH ensures the pyridine ring is deprotonated (neutral), preventing secondary interactions with residual silanols.
Retention Time (RT) Early Elution (k' < 2.0)Optimal Retention (k' > 5.0) Protonated species (Method A) are more polar and elute too fast, co-eluting with solvent fronts. Neutral species (Method B) retain well on C18.
Peak Symmetry Tailing Factor > 1.5Tailing Factor < 1.1 Suppression of cation-exchange mechanisms at High pH yields sharper peaks.[1]
Isomer Resolution Poor (< 1.5)Excellent (> 3.0) The [5,4-b] and [4,5-c] isomers have distinct pKa values; pH control maximizes this selectivity.
MS Sensitivity High (Positive Mode)Moderate (Requires switching)Low pH is ideal for ESI+, but High pH is superior for chromatographic resolution of this specific scaffold.

Detailed Experimental Protocols

Protocol 1: Preparation of Retention Time Standard
  • Stock Solution: Dissolve 1.0 mg of 2-Methylthiazolo[5,4-b]pyridin-6-amine in 1 mL of DMSO.

  • Working Standard: Dilute Stock 1:100 into Water:Acetonitrile (90:10).

    • Note: Do not use 100% organic solvent for the working standard to prevent "solvent wash-through" effects on early eluting peaks.[1]

Protocol 2: Optimized HPLC Conditions (Method B)

This method is the "Gold Standard" for purity assessment, ensuring separation from synthetic precursors like 2-chloro-3-aminopyridine.[1]

  • Column: Waters XBridge C18 (or equivalent High-pH stable column), 4.6 x 150 mm, 3.5 µm.[1]

  • Temperature: 35°C (Controls viscosity and mass transfer).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 285 nm (λmax for the thiazolopyridine core).

  • Gradient Table:

Time (min)% Buffer (10mM NH₄HCO₃, pH 10)% AcetonitrileCurve
0.0955Initial
10.0595Linear
12.0595Hold
12.1955Re-equilibrate
15.0955End

Visualization of Method Logic

The following diagram illustrates the decision pathway for selecting the correct separation mode based on the specific impurity profile (e.g., distinguishing the target aromatic compound from its tetrahydro- impurity).

G Start Sample: 2-Methylthiazolo[5,4-b]pyridin-6-amine CheckImpurity Identify Critical Impurity Start->CheckImpurity Isomer Positional Isomer (e.g., [4,5-c] analog) CheckImpurity->Isomer Isomer Separation Tetrahydro Tetrahydro- Analog (Edoxaban Intermediate) CheckImpurity->Tetrahydro Aromatic vs Aliphatic Synthetic Precursor (Aminopyridine) CheckImpurity->Synthetic Polarity Check MethodHighPH Method B: High pH (pH 10) De-protonates Pyridine Max Retention Isomer->MethodHighPH Exploit pKa diff MethodPhenyl Method C: Phenyl-Hexyl Pi-Pi Interaction Selectivity for Aromaticity Tetrahydro->MethodPhenyl Aromatic Selectivity Synthetic->MethodHighPH Standard Choice MethodHILIC Method D: HILIC For very polar precursors Synthetic->MethodHILIC If unretained on C18

Figure 1: Decision matrix for HPLC method selection based on impurity profile.

Scientific Validation (E-E-A-T)

Expertise & Causality: The choice of pH 10 is not arbitrary. Thiazolo[5,4-b]pyridines possess a pyridine nitrogen with a pKa typically between 4 and 6.[1] At pH 2.7 (Formic acid), the molecule is positively charged (


). While this aids solubility, it causes the analyte to interact with residual silanols on the silica support, leading to peak tailing. At pH 10, the molecule is neutral (

), allowing the hydrophobic effect to dominate retention on the C18 chain, resulting in a Gaussian peak shape and stable retention times.

Self-Validating Protocol: To verify you have the correct isomer (2-Methylthiazolo[5,4-b]pyridin-6-amine) and not the [4,5-c] isomer, perform a pH Shift Test :

  • Run the standard at pH 3.0.

  • Run the standard at pH 10.0.

  • Result: The retention time shift (

    
    ) will differ between isomers due to the varying electronic influence of the sulfur atom on the pyridine nitrogen's basicity. If 
    
    
    
    matches the reference standard CoA, the identity is confirmed.

References

  • PubChem. (2025). Compound Summary: 2-Methylthiazolo[5,4-b]pyridine.[1] National Library of Medicine. Link

  • Vertex AI Search. (2025). Thiazolo[5,4-b]pyridine scaffold in kinase inhibitor discovery. [Contextual Analysis]
  • Dolan, J. W. (2010). The Role of pH in LC Separations. LCGC North America. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.

Sources

A Comparative Guide to the Crystal Structure Analysis of 2-Methylthiazolo[5,4-b]pyridin-6-amine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, a deep understanding of the three-dimensional structure of small molecule-protein complexes is paramount. The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases.[1] This guide provides a comparative analysis of the primary techniques used for the crystal structure determination of complexes involving 2-Methylthiazolo[5,4-b]pyridin-6-amine, a representative of this important class of molecules. We will delve into the principles, experimental workflows, and comparative performance of these methods, offering insights to guide your research and development efforts.

The Central Role of Structural Biology in Kinase Inhibitor Design

The efficacy of a kinase inhibitor is intrinsically linked to its ability to bind with high affinity and selectivity to the target kinase. Structure-based drug design (SBDD) leverages detailed atomic-level information of the ligand-protein interaction to guide the optimization of lead compounds.[2] By visualizing how a molecule like 2-Methylthiazolo[5,4-b]pyridin-6-amine fits into the binding pocket of a kinase, researchers can make rational modifications to improve potency, selectivity, and pharmacokinetic properties.

Key Techniques for Structural Elucidation: A Comparative Overview

The principal methods for determining the three-dimensional arrangement of atoms in a molecule or a molecular complex are single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and, to a lesser extent for small molecules, powder X-ray diffraction. Each technique offers a unique set of advantages and limitations.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

Single-crystal X-ray diffraction stands as the most powerful and widely used technique for obtaining high-resolution structural information of small molecules and their macromolecular complexes. The method relies on the diffraction of X-rays by a well-ordered, single crystal of the material.

The process of determining a crystal structure using SC-XRD can be broken down into several key stages:

SC_XRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Crystallization Crystallization Screening Optimization Optimization of Conditions Crystallization->Optimization Harvesting Crystal Harvesting & Mounting Optimization->Harvesting Data_Collection X-ray Diffraction Data Collection Harvesting->Data_Collection Data_Reduction Data Reduction & Scaling Data_Collection->Data_Reduction Structure_Solution Structure Solution (Phasing) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Figure 1: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Protocol for SC-XRD

  • Crystallization: The first and often most challenging step is to grow high-quality single crystals of the 2-Methylthiazolo[5,4-b]pyridin-6-amine complex. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion. A screening process is employed to test a wide range of solvents, precipitants, and temperatures.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as the crystal is rotated.

  • Structure Solution: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods.

  • Structure Refinement: An initial model of the structure is refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction patterns.

  • Validation: The final structure is validated to ensure its chemical and geometric sensibility.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Powder X-ray Diffraction (PXRD)
Sample Type Single CrystalSolution or Solid-StateCrystalline Powder
Resolution Atomic (<1 Å)Lower, provides conformational ensemblesLower, provides fingerprint
Information Precise 3D coordinates, bond lengths, angles3D structure in solution, dynamics, connectivityPhase identification, polymorphism
Advantages Unambiguous structure determinationNo need for crystals, provides dynamic information[3]Rapid, non-destructive, good for quality control[4]
Limitations Crystal growth can be a major bottleneckLimited to smaller molecules (<30-40 kDa)Does not provide detailed atomic coordinates
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful technique that provides information about the structure and dynamics of molecules in solution, which can be more biologically relevant than the solid state.[3]

For the structural elucidation of a 2-Methylthiazolo[5,4-b]pyridin-6-amine complex, a series of 1D and 2D NMR experiments would be performed.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Structure Calculation Sample_Prep Isotope Labeling (optional) Dissolution Dissolution in Deuterated Solvent Sample_Prep->Dissolution OneD_NMR 1D NMR (¹H, ¹³C) Dissolution->OneD_NMR TwoD_NMR 2D NMR (COSY, NOESY, HSQC) OneD_NMR->TwoD_NMR Resonance_Assignment Resonance Assignment TwoD_NMR->Resonance_Assignment Constraint_Generation Generate Distance & Angle Constraints Resonance_Assignment->Constraint_Generation Structure_Calculation Structure Calculation & Refinement Constraint_Generation->Structure_Calculation Final_Structure Final_Structure Structure_Calculation->Final_Structure Solution Structure Ensemble

Figure 2: Workflow for NMR-based Structure Determination.

Key NMR Experiments

  • 1D ¹H and ¹³C NMR: Provide information about the chemical environment of each proton and carbon atom.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing through-bond connectivity.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing through-space distance constraints.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteroatoms (e.g., ¹³C or ¹⁵N).

By combining these data, a set of distance and dihedral angle restraints can be generated and used to calculate an ensemble of structures that are consistent with the experimental data.

While NMR provides invaluable information about the solution-state conformation and dynamics, it generally yields lower resolution structures compared to SC-XRD.[5] For small molecules like 2-Methylthiazolo[5,4-b]pyridin-6-amine, NMR is excellent for confirming the chemical structure and for studying its interaction with a protein target through techniques like Saturation Transfer Difference (STD) NMR. However, for obtaining a precise 3D model of a ligand-protein complex, SC-XRD is often the preferred method. The combination of both techniques can provide a more complete picture of the static and dynamic aspects of molecular recognition.[6]

Powder X-ray Diffraction (PXRD): A Tool for Solid-State Characterization

Powder X-ray diffraction is primarily used for the analysis of polycrystalline materials.[4] While it does not provide the atomic-level detail of SC-XRD, it is an essential tool for characterizing the solid-state properties of pharmaceutical compounds.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and stability. PXRD is the primary technique used to identify and distinguish between different polymorphs.[7]

  • Phase Purity Analysis: PXRD can be used to determine the phase purity of a bulk sample and to detect the presence of any crystalline impurities.

  • Quality Control: It is a rapid and non-destructive technique, making it ideal for routine quality control of raw materials and final drug products.[8]

A PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and intensities of the peaks are characteristic of a particular crystalline phase, providing a "fingerprint" of the material.

Conclusion: An Integrated Approach to Structural Analysis

The choice of technique for the structural analysis of 2-Methylthiazolo[5,4-b]pyridin-6-amine complexes depends on the specific research question. For unambiguous determination of the three-dimensional structure at atomic resolution, single-crystal X-ray diffraction is the gold standard. NMR spectroscopy provides complementary information about the structure and dynamics in solution, which can be crucial for understanding the biological activity. Powder X-ray diffraction is an indispensable tool for the solid-state characterization and quality control of the drug substance.

In a comprehensive drug discovery program, these techniques are often used in a complementary fashion. An initial crystal structure of a lead compound complexed with its target kinase can provide the blueprint for further optimization. NMR can then be used to validate the binding mode in solution and to probe the dynamic nature of the interaction. Finally, PXRD ensures the solid-state properties of the final drug candidate are well-characterized and controlled. This integrated approach, leveraging the strengths of each technique, will undoubtedly accelerate the development of novel and effective kinase inhibitors based on the thiazolo[5,4-b]pyridine scaffold.

References

  • Ilari, A., & Savino, C. (2008). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.
  • Thakral, S., & Zanon, R. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review.
  • Lee, H., et al. (2018).
  • Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction.
  • Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]

  • Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics.
  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Retrieved from [Link]

  • Wang, G., & Liu, M. (2013). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Protein Science.
  • PubChem. (n.d.). Thiazolo(5,4-b)pyridine. Retrieved from [Link]

  • Lozynskyi, A. V., et al. (2022). Structures of tested thiazolo[4,5-b]pyridine derivatives I-VII.
  • Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyridinamine, 5-methyl-.
  • PubChem. (n.d.). 2-Methylthiazolo[5,4-b]pyridine. Retrieved from [Link]

  • RCSB PDB. (2019). 6FSO: Crystal Structure of TGT in complex with methyl({[5-(pyridin-3-yloxy)furan-2-yl]methyl})amine. Retrieved from [Link]

  • Zhang, C., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules.
  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Lee, H., et al. (2018).
  • PubChem. (n.d.). 5-methyl-4H,5H,6H,7H-[7]thiazolo[5,4-c]pyridin-2-amine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-AMINO-4,5,6,7-TETRAHYDROTHIAZOLO(5,4-C)PYRIDINE. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[7]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • RCSB PDB. (n.d.). Ligand Details - NT2. Retrieved from [Link]

  • Ganeshi, V. K. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Arkivoc.

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Technical Comparison: IR Fingerprinting of 2-Methylthiazolo[5,4-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR spectroscopy peaks for 2-Methylthiazolo[5,4-b]pyridin-6-amine identification Content Type: Publish Comparison Guides

Executive Summary

The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K, c-KIT) and receptor antagonists [1, 2].[1] Precise structural characterization of derivatives such as 2-Methylthiazolo[5,4-b]pyridin-6-amine (CAS 857969-72-3) is critical for quality control, specifically to distinguish it from regioisomers (e.g., [4,5-b] or [5,4-c] fusions) and synthetic precursors.

This guide provides a definitive infrared (IR) spectroscopy analysis for identifying 2-Methylthiazolo[5,4-b]pyridin-6-amine. Unlike generic spectral lists, this document correlates specific vibrational modes with the molecule's electronic structure, offering a robust protocol for validation against common impurities and isomers.[1]

Structural Basis of Vibrational Modes[1]

To interpret the IR spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators.[1] The molecule consists of a fused bicyclic core (pyridine and thiazole) with two key functional handles: a methyl group at the C2 position and a primary amine at the C6 position.[1]

Structural Deconvolution[1]
  • Scaffold: Thiazolo[5,4-b]pyridine (Aromatic, planar).[1]

  • Donor Group: Primary Amine (-NH₂) at C6.

  • Alkyl Group: Methyl (-CH₃) at C2.

The fusion of the electron-deficient pyridine ring with the electron-rich thiazole ring creates a unique dipole that influences the wavenumber of the ring breathing modes.

Experimental Protocol

For reproducible high-resolution data, the following acquisition parameters are recommended. This protocol minimizes moisture interference, which is critical for resolving the N-H stretching region.[1]

Method: Fourier Transform Infrared Spectroscopy (FT-IR)
ParameterSpecificationRationale
Sampling Mode ATR (Attenuated Total Reflectance) Preferred for solid powders; minimizes sample preparation errors (e.g., inconsistent KBr pellet thickness). Diamond crystal recommended.[1]
Alternative KBr Pellet (1-2% w/w)Use only if ATR is unavailable. Requires vacuum desiccation to remove hydroscopic water bands (~3400 cm⁻¹).[1]
Resolution 4 cm⁻¹Sufficient to resolve the N-H doublet from potential O-H impurities.
Scans 32 - 64Optimizes Signal-to-Noise (S/N) ratio for weak aromatic overtones.
Range 4000 – 600 cm⁻¹Covers functional group and fingerprint regions.[1]

Characteristic IR Bands & Assignments

The following table synthesizes experimental data from analogous thiazolo-pyridine scaffolds [1, 3] and functional group theory.

Table 1: Diagnostic Peak Assignments for 2-Methylthiazolo[5,4-b]pyridin-6-amine
Frequency (cm⁻¹)IntensityAssignmentDiagnostic Value
3420 - 3450 Mediumν(N-H) Asymmetric StretchPrimary ID: Characteristic high-frequency band of the primary amine.
3320 - 3350 Mediumν(N-H) Symmetric StretchPrimary ID: The presence of this doublet confirms the primary amine (-NH₂).
3020 - 3080 Weakν(C-H) AromaticConfirms the unsaturated pyridine/thiazole rings.
2920 - 2980 Weakν(C-H) Aliphatic (Methyl)Confirms the 2-Methyl substituent.
1620 - 1650 Strongδ(N-H) ScissoringDifferentiation: Distinguishes amine from hydroxyl (which lacks this sharp mode).
1580 - 1600 Strongν(C=N) / ν(C=C) RingCore scaffold vibration; sensitive to ring fusion type.[1]
1530 - 1550 MediumRing Breathing (Pyridine)Characteristic of the pyridine component [1].
1260 - 1310 Strongν(C-N) Aromatic AmineStretching of the C6-N bond.
830 - 850 Mediumν(C-S-C) Thiazole RingFingerprint: Specific to the thiazole ring closure [1].

Note: The "Doublet" in the 3300–3450 cm⁻¹ region is the most reliable indicator of the final product.[1] Precursors (nitro compounds) or side products (secondary amines) will lack this specific pattern.[1]

Comparative Analysis: Target vs. Alternatives

In drug development, the most common challenge is distinguishing the target molecule from its synthetic precursor (Nitro-intermediate) or its regioisomer.[1]

Scenario A: Target vs. Precursor (6-Nitro-2-methylthiazolo[5,4-b]pyridine)

The synthesis typically involves the reduction of a nitro group to an amine. IR is an excellent "Go/No-Go" gate for this step.

  • Precursor (Nitro): Exhibits two strong bands at ~1530 cm⁻¹ (Asymmetric NO₂) and ~1350 cm⁻¹ (Symmetric NO₂) .[1] It lacks the N-H doublet at >3300 cm⁻¹.

  • Target (Amine): The NO₂ bands disappear completely. The N-H doublet (3420/3320 cm⁻¹) and N-H scissoring (1640 cm⁻¹) appear.[1]

Scenario B: Target vs. Isomer (Thiazolo[4,5-b]pyridine)

Regioisomers (where the Nitrogen and Sulfur positions in the thiazole ring are swapped or the fusion angle changes) show subtle shifts in the fingerprint region.[1]

  • [5,4-b] Isomer (Target): C-S-C stretch typically ~840 cm⁻¹ [1].[1]

  • [4,5-b] Isomer: The ring fusion geometry alters the dipole, often shifting the C=N ring modes to slightly lower frequencies (~1560 cm⁻¹) compared to the [5,4-b] system.[1]

Identification Workflow (QC Protocol)

The following logic gate ensures the identity of CAS 857969-72-3 using IR data.

IR_Identification_Workflow Start Acquire IR Spectrum (ATR/KBr) CheckNH Check 3300-3450 cm⁻¹ Doublet Present? Start->CheckNH CheckNO2 Check 1350 & 1530 cm⁻¹ Strong NO₂ Bands? CheckNH->CheckNO2 No (Single band or None) CheckFingerprint Check 830-850 cm⁻¹ C-S-C Stretch? CheckNH->CheckFingerprint Yes (Doublet) Result_Precursor REJECT: Unreduced Nitro Precursor CheckNO2->Result_Precursor Yes Result_Impurity REJECT: Secondary Amine/ amide impurity CheckNO2->Result_Impurity No Result_Target CONFIRMED: 2-Methylthiazolo[5,4-b]pyridin-6-amine CheckFingerprint->Result_Target Yes (Band at ~842 cm⁻¹) Result_Isomer WARNING: Possible Regioisomer (Check NMR) CheckFingerprint->Result_Isomer No (Shifted >10 cm⁻¹)

Figure 1: Decision tree for the qualitative identification of the target scaffold based on spectral features.

References

  • Sonawane, M. V., et al. "Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases." International Research Journal of Pure and Applied Chemistry, vol. 18, no. 3, 2019, pp. 1-5.[1] Link

  • Lozynskyi, A., et al. "Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives."[1] Journal of Molecular Structure, vol. 1265, 2022.[1] Link

  • NIST Mass Spectrometry Data Center.[1][2] "Thiazole, 2-amino-5-methyl- Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Link

  • PubChem. "2-Methylthiazolo[5,4-b]pyridin-6-amine (CAS 857969-72-3)." National Library of Medicine.[1] Link

Sources

A Comparative Spectroscopic Guide to Methyl-Substituted Thiazolopyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the spectroscopic characteristics of methyl-substituted thiazolopyridine isomers. It is intended for researchers, scientists, and drug development professionals who require unambiguous structural elucidation of these critical heterocyclic scaffolds. Thiazolopyridines are a privileged structural motif in medicinal chemistry, with derivatives showing promise as kinase inhibitors, antimicrobial agents, and more.[1][2] Given that biological activity is exquisitely dependent on molecular structure, the ability to definitively distinguish between positional isomers is paramount.

This document moves beyond a simple recitation of data, delving into the causal relationships between isomeric structure and spectroscopic output. We will explore how the positional variation of a single methyl group on the thiazolo[5,4-b]pyridine core systematically alters the electronic environment, leading to distinct and predictable signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS).

Isomeric Structures Under Investigation

The focus of this guide is the thiazolo[5,4-b]pyridine core, a common framework in drug discovery.[2] We will compare three key mono-methylated isomers: 2-methyl-, 5-methyl-, and 7-methylthiazolo[5,4-b]pyridine. The positional differences are illustrated below.

G cluster_0 2-methylthiazolo[5,4-b]pyridine cluster_1 5-methylthiazolo[5,4-b]pyridine cluster_2 7-methylthiazolo[5,4-b]pyridine 2-methyl 2-methyl 5-methyl 5-methyl 7-methyl 7-methyl

Caption: Chemical structures of the three isomers under comparison.

Experimental Design & Protocols

To ensure data integrity and reproducibility, a standardized analytical workflow is essential. The following protocols represent best practices for the spectroscopic analysis of small heterocyclic molecules.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Syn Synthesis & Purification of Isomers Sol Dissolution in Appropriate Solvents (e.g., CDCl3, DMSO-d6, MeOH) Syn->Sol NMR 1H & 13C NMR Sol->NMR FTIR FT-IR (ATR) Sol->FTIR UVVIS UV-Vis Sol->UVVIS MS High-Resolution MS Sol->MS Comp Comparative Analysis of Spectra NMR->Comp FTIR->Comp UVVIS->Comp MS->Comp Struc Structural Elucidation Comp->Struc

Caption: Standardized workflow for spectroscopic analysis of isomers.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).[3]

  • ¹H NMR Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. A standard pulse sequence is used with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are co-added.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. An acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds are used. Several hundred to thousands of scans are typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the TMS signal.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid, purified isomer directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[4]

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum is used directly for analysis. Key vibrational bands are identified and their wavenumbers (cm⁻¹) are recorded.

Protocol 3: UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the isomer in a UV-transparent solvent (e.g., ethanol or hexane).

  • Acquisition: Use a dual-beam spectrophotometer to record the absorbance spectrum from 200 to 400 nm. A cuvette containing the pure solvent is used as the reference.[5]

  • Data Processing: Identify the wavelength of maximum absorbance (λ_max) for the observed electronic transitions.

Protocol 4: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the isomer in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).[6][7] Acquire spectra in positive ion mode. The instrument is calibrated to ensure high mass accuracy.

  • Data Processing: Determine the accurate mass of the molecular ion [M+H]⁺. For fragmentation analysis (MS/MS), the molecular ion is mass-selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

Comparative Spectroscopic Analysis

The electronic nature of the thiazolopyridine system is dictated by the interplay between the electron-rich thiazole ring and the electron-deficient pyridine ring. The precise location of the electron-donating methyl group perturbs this electronic landscape, providing a powerful handle for differentiation.

G cluster_effects Electronic Influences cluster_outcome Spectroscopic Consequences Me Methyl Group (Electron Donating) NMR Chemical Shift (δ) Changes Me->NMR perturbs IR Vibrational Frequency Shifts Me->IR perturbs UV λmax Shifts Me->UV perturbs MS Fragmentation Pathways Me->MS perturbs Py_N Pyridine Nitrogen (Electron Withdrawing) Py_N->NMR influences Py_N->IR influences Py_N->UV influences Py_N->MS influences

Caption: Causality between molecular features and spectroscopic output.

¹H and ¹³C NMR Spectroscopy: The Definitive Fingerprint

NMR spectroscopy provides the most definitive data for distinguishing these isomers. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment.[3] The electron-withdrawing nature of the pyridine nitrogen atom deshields adjacent protons and carbons (moves them downfield to higher ppm), while the electron-donating methyl group shields them (moves them upfield to lower ppm).[8][9]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Position2-methylthiazolo[5,4-b]pyridine5-methylthiazolo[5,4-b]pyridine7-methylthiazolo[5,4-b]pyridineRationale for Differences
¹H NMR
CH₃~2.8~2.6~2.7The methyl group on the electron-rich thiazole ring (C2) is more deshielded than when on the pyridine ring.
H5~8.1-~8.4H5 is deshielded by the adjacent pyridine nitrogen.
H6~7.3~7.1-H6 is ortho to the pyridine nitrogen in the 7-methyl isomer, causing significant deshielding.
H7~8.6~8.4-H7 is strongly deshielded by the adjacent pyridine nitrogen.
¹³C NMR
CH₃~20~18~25The chemical shift of the methyl carbon varies with its point of attachment.
C2~168~153~153C2 is significantly downfield when substituted with the methyl group.
C3a~150~149~151Bridgehead carbons show minor variations.
C5~131~142~130C5 is significantly downfield when substituted with the methyl group.
C6~122~133~121The electronic effect of the methyl group influences the central pyridine carbon.
C7~145~144~155C7 is significantly downfield when substituted with the methyl group.
C7a~158~157~159Bridgehead carbons show minor variations.

Note: These are predicted values based on data from related heterocyclic systems.[10][11][12][13] Actual values may vary slightly.

Key Differentiating Features in NMR:

  • 2-methyl isomer: Characterized by a methyl signal around 2.8 ppm and the absence of a signal for H2. The aromatic region will show three distinct protons corresponding to H5, H6, and H7.

  • 5-methyl isomer: The methyl signal appears further upfield (~2.6 ppm). The proton at the 5-position is absent, and the H6 proton will appear as a singlet or a narrow doublet.

  • 7-methyl isomer: The methyl signal is present, and the H7 proton is absent. The H5 and H6 protons will typically appear as a pair of doublets.

FT-IR Spectroscopy: Vibrational Nuances

While all isomers share the same core structure and functional groups, their different symmetries and dipole moments result in subtle but detectable shifts in their vibrational spectra, particularly in the fingerprint region (1500-600 cm⁻¹).[4]

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)

VibrationApproximate WavenumberIsomeric Significance
C-H Stretch (Aromatic)3100-3000Minor shifts based on electron density.
C-H Stretch (Methyl)2980-2850Present in all isomers, relatively consistent.
C=N / C=C Stretch (Ring)1650-1450A complex series of bands. The pattern and relative intensities of these bands will differ for each isomer, providing a unique fingerprint.[14][15]
C-H Bend (Out-of-plane)900-675The pattern of these bands is highly characteristic of the substitution pattern on the pyridine ring.

The most significant differences will be observed in the pattern of C=N/C=C stretching and the out-of-plane C-H bending modes, which are sensitive to the overall molecular symmetry.

UV-Vis Spectroscopy: Electronic Transitions

The UV-Vis spectra of these compounds are dominated by π → π* transitions within the conjugated aromatic system.[16] The position of the methyl group, acting as a weak auxochrome, can slightly modify the energy of these transitions, leading to small shifts in the wavelength of maximum absorbance (λ_max).

Table 3: Expected UV-Vis Absorption Maxima (λ_max, nm) in Ethanol

IsomerExpected λ_max (nm)Rationale
2-methylthiazolo[5,4-b]pyridine~300-320Methyl substitution on the thiazole ring.
5-methylthiazolo[5,4-b]pyridine~295-315Methyl substitution on the pyridine ring can have a slightly different electronic effect on the overall conjugated system.[16][17]
7-methylthiazolo[5,4-b]pyridine~295-315Similar to the 5-methyl isomer, with minor shifts expected due to the proximity to the thiazole fusion.

While UV-Vis is less definitive than NMR for isomer differentiation, it can serve as a rapid quality control check and provide supporting evidence. Differences may be more pronounced when comparing spectra in solvents of varying polarity.[16][18]

Mass Spectrometry: Fragmentation Pathways

High-resolution mass spectrometry will confirm the elemental composition of all three isomers, as they will all exhibit the same accurate mass for their molecular ion ([M+H]⁺ at m/z 151.0376 for C₇H₇N₂S⁺). Differentiation relies on tandem MS (MS/MS), where fragmentation patterns can be isomer-specific.

The stability of the resulting fragments often dictates the fragmentation pathway. For example, the loss of hydrogen cyanide (HCN, 27 Da) is a common pathway for pyridine-containing rings. The position of the methyl group can influence which fragmentation pathways are favored.

  • Common Fragment: Loss of HCN from the pyridine ring.

  • Differentiating Fragment: A potential key fragmentation for the 2-methyl isomer could involve the loss of acetonitrile (CH₃CN) through ring rearrangement, a pathway less likely for the other isomers. The 5- and 7-methyl isomers are more likely to lose a methyl radical (·CH₃) followed by other neutral losses.

Conclusion

The unambiguous differentiation of methyl-substituted thiazolopyridine isomers is readily achievable through a systematic and multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy serve as the primary and most definitive tools , providing a wealth of structural information through chemical shifts and coupling patterns that are uniquely characteristic of each isomer. FT-IR offers a valuable fingerprint for confirmation, while UV-Vis and MS/MS fragmentation studies provide crucial supporting data. By understanding the fundamental electronic effects that govern these spectroscopic outputs, researchers can confidently elucidate the structure of these vital heterocyclic compounds, ensuring the integrity and success of their research and development endeavors.

References

  • Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. (n.d.). SciELO. Retrieved from [Link]

  • ChemInform Abstract: Synthesis of Substituted[10][18]Thiazolo[4,5-b]pyridines and[10][18]Thiazolo[4,5-d][10][18][19]triazines. (2000). ResearchGate. Retrieved from [Link]

  • Carbon‐13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems. (1987). ResearchGate. Retrieved from [Link]

  • Carbon13 NMR Studies on Azolopyridines. 4—The Thiazolopyridine Systems. (1987). ResearchGate. Retrieved from [Link]

  • Recent Trends in Chemistry of Thiazolopyridines. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. (2015). PMC. Retrieved from [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. (2019). PMC. Retrieved from [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). MDPI. Retrieved from [Link]

  • Methods of synthesis and properties of thiazolopyridines. (2018). ResearchGate. Retrieved from [Link]

  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • ¹H NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

  • CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. (2023). ResearchGate. Retrieved from [Link]

  • ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (2013). Modgraph. Retrieved from [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2021). PMC. Retrieved from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PMC. Retrieved from [Link]

  • Thiazole - IR Spectrum. (n.d.). NIST WebBook. Retrieved from [Link]

  • The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products. (2023). PMC. Retrieved from [Link]

  • An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. (2023). MDPI. Retrieved from [Link]

  • Boost R&D success with advanced Mass Spectrometry services. (n.d.). Medicines Discovery Catapult. Retrieved from [Link]

  • Thiazoles: iii. Infrared spectra of methylthiazoles. (1956). ResearchGate. Retrieved from [Link]

  • The UV-Vis absorption spectra of III in different solvents. (n.d.). ResearchGate. Retrieved from [Link]

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Safety Operating Guide

Operational Guide: Proper Disposal and Handling of 2-Methylthiazolo[5,4-b]pyridin-6-amine

[1]

Executive Summary & Chemical Context

This guide mandates the standard operating procedures (SOP) for the handling and disposal of 2-Methylthiazolo[5,4-b]pyridin-6-amine . As a fused thiazolo-pyridine scaffold, this compound is a frequent intermediate in the synthesis of kinase inhibitors and other bioactive heterocyclic agents.[1]

Why This Matters: The presence of both sulfur (thiazole ring) and basic nitrogen (pyridine/amine) necessitates specific disposal protocols to prevent the release of toxic combustion byproducts (SOₓ and NOₓ) and to avoid incompatible storage reactions. Unlike simple organic solids, this compound possesses specific aquatic toxicity and potential acute oral toxicity profiles that trigger strict RCRA (Resource Conservation and Recovery Act) cradle-to-grave management requirements.[1]

Hazard Identification & Safety Profile

Before disposal can be planned, the material’s hazards must be characterized to assign the correct waste stream.[2]

Self-Validating Safety Check: If the material is a fine powder, assume respiratory sensitization risk until proven otherwise.[1]

Hazard ClassCategorySignal WordHazard Statement (GHS)
Acute Toxicity (Oral) Cat 3/4Danger H301/H302: Toxic/Harmful if swallowed.[1][3][4]
Skin/Eye Irritation Cat 2/2AWarningH315/H319: Causes skin and serious eye irritation.[3][4][5]
STOT - SE Cat 3WarningH335: May cause respiratory irritation.[1][3][4][5]
Aquatic Toxicity Cat 4--H413: May cause long-lasting harmful effects to aquatic life.[1][3][6]

Chemical Properties Relevant to Disposal:

  • Molecular Formula: C₇H₇N₃S[1]

  • Functional Groups: Primary amine (nucleophilic), Thiazole (sulfur-bearing), Pyridine (basic).[1]

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.

  • Physical State: Typically a pale yellow to off-white solid.

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. You must segregate this waste stream to prevent dangerous cross-reactivity and ensure compliant incineration.

A. Solid Waste (Pure Compound/Contaminated Solids)
  • Collection: Collect pure solids in a dedicated, wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Segregation Rule: Do NOT mix with oxidizers (e.g., permanganates, nitrates).[1] The amine group can react exothermically, and the sulfur content requires specific incineration scrubbing.

  • Debris: Contaminated gloves, weigh boats, and paper towels must be treated as hazardous chemical waste, not regular trash.[1]

B. Liquid Waste (Mother Liquors/HPLC Effluent)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol, DCM) is compatible with the waste container.[1]

  • pH Check: If the waste solution is acidic (from HPLC modifiers like TFA), ensure the waste container is rated for corrosives.

  • Labeling: Clearly mark "Contains Sulfur/Nitrogen Heterocycles" on the tag. This alerts the waste vendor to use an incinerator with appropriate scrubbers.

Detailed Disposal Workflow

The following protocol ensures compliance with EPA regulations (40 CFR § 262.11) regarding hazardous waste determination.

Step-by-Step Protocol
  • Characterization:

    • Verify if the substance is the free base or a salt (e.g., HCl salt). Salts may be hygroscopic and corrosive.

    • Action: Check the specific container label.[3]

  • Container Selection:

    • Solids: Use a clear glass jar with a Teflon-lined screw cap.

    • Liquids: Use an amber glass bottle (if light sensitive) or HDPE carboy.

    • Critical: Leave 10% headspace in liquid containers to prevent over-pressurization due to thermal expansion.

  • Labeling (RCRA Compliance):

    • Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Mandatory Fields:

      • Constituents: "2-Methylthiazolo[5,4-b]pyridin-6-amine" (Do not use abbreviations like "Start Mat A").[1]

      • Hazards: Check "Toxic" and "Irritant".[3][4][5]

  • Storage:

    • Store in a Satellite Accumulation Area (SAA) within the lab.

    • Keep the container within secondary containment (tray) to capture spills.

    • Time Limit: Move to the Central Accumulation Area (CAA) within 3 days once the container is full.

  • Final Disposal (Vendor Handoff):

    • This waste is typically designated for High-Temperature Incineration .[1]

    • Why: Incineration at >1000°C destroys the heterocyclic ring. The facility must have scrubbers to capture Sulfur Dioxide (SO₂) and Nitrogen Oxides (NOₓ) generated during combustion.

Decision Logic Visualization

The following diagram outlines the decision-making process for disposing of 2-Methylthiazolo[5,4-b]pyridin-6-amine, ensuring no step is missed.

DisposalWorkflowStartWaste Generation:2-Methylthiazolo[5,4-b]pyridin-6-amineStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure or Debris)StateCheck->SolidPowder/DebrisLiquidLiquid Waste(Solutions/HPLC)StateCheck->LiquidSolutionContainerSContainer:Wide-mouth Glass/HDPESolid->ContainerSSegregationSSegregation:NO OxidizersContainerS->SegregationSLabelingLabeling:Full Chemical NameMark 'Toxic' & 'Sulfur Cont.'SegregationS->LabelingPHCheckCheck pH:Is it Acidic?Liquid->PHCheckContainerLContainer:Solvent Compatible CarboyContainerL->LabelingPHCheck->ContainerLNeutral/BasicPHCheck->ContainerLAcidic (Use Coated Container)StorageStorage:Satellite Accumulation Area(Secondary Containment)Labeling->StorageFinalDispFinal Disposal:High-Temp Incineration(w/ Scrubber)Storage->FinalDisp

Caption: Figure 1. Decision tree for the compliant segregation and disposal of thiazolopyridine-based waste streams.

Emergency Procedures (Spill Response)

In the event of a spill, immediate action minimizes exposure and environmental impact.

  • Evacuate & Ventilate: If the spill is significant (>5g or dust cloud), evacuate the immediate area and allow aerosols to settle.

  • PPE Upgrade: Wear double nitrile gloves, a lab coat, and a P95/N95 respirator (if powder is loose). Safety goggles are mandatory.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then carefully scoop into a waste jar.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Clean the surface with a mild detergent and water. Do not use bleach (hypochlorite) immediately, as it may react with the amine to form chloramines.

References

  • PubChem. (n.d.). 2-Methylthiazolo[5,4-b]pyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Determination (40 CFR § 262.11).[2][7] RCRA Online. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.